molecular formula C7H5Br2NO2 B113042 2-Amino-4,6-dibromobenzoic acid CAS No. 81190-68-3

2-Amino-4,6-dibromobenzoic acid

Cat. No.: B113042
CAS No.: 81190-68-3
M. Wt: 294.93 g/mol
InChI Key: YGDDOHCJERWFJO-UHFFFAOYSA-N
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Description

2-Amino-4,6-dibromobenzoic acid is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dibromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDDOHCJERWFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511939
Record name 2-Amino-4,6-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81190-68-3
Record name 2-Amino-4,6-dibromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-4,6-dibromobenzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the challenges associated with the direct and selective bromination of anthranilic acid, this guide focuses on a multi-step, regioselective approach starting from a readily available precursor. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is a halogenated derivative of anthranilic acid. The presence of two bromine atoms on the aromatic ring significantly influences its electronic properties and provides reactive handles for further chemical modifications, making it a key intermediate in the synthesis of various heterocyclic compounds, potential pharmaceutical agents, and functional materials. The direct bromination of anthranilic acid, however, is known to be unselective, often yielding a mixture of 5-bromo- and 3,5-dibromoanthranilic acids. This guide, therefore, outlines a more controlled and selective synthetic strategy.

Proposed Synthesis Pathway

The most plausible and regioselective synthesis of this compound involves a three-step process starting from 3,5-dibromoaniline. This strategy leverages a directed ortho-metalation to introduce the carboxylic acid group at the desired position, followed by deprotection.

The logical workflow for this synthesis is as follows:

Synthesis_Workflow Start 3,5-Dibromoaniline Step1 Step 1: N-Pivaloylation Start->Step1 Intermediate1 N-(3,5-Dibromophenyl)pivalamide Step1->Intermediate1 Step2 Step 2: Directed ortho-Lithiation and Carboxylation Intermediate1->Step2 Intermediate2 2-Pivalamido-4,6-dibromobenzoic acid Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: Proposed three-step synthesis of this compound from 3,5-dibromoaniline.

Experimental Protocols

Step 1: Synthesis of N-(3,5-Dibromophenyl)pivalamide (N-Pivaloyl-3,5-dibromoaniline)

Reaction:

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dibromoaniline (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(3,5-dibromophenyl)pivalamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactant/ReagentMolar RatioKey Parameters
3,5-Dibromoaniline1-
Pivaloyl chloride1.1Dropwise addition at 0 °C
Pyridine1.2Base and catalyst
Dichloromethane-Anhydrous solvent
Reaction Time 12-16 hours-
Temperature 0 °C to Room Temp.-
Typical Yield >90%After purification
Step 2: Synthesis of 2-Pivalamido-4,6-dibromobenzoic acid

Reaction:

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-(3,5-dibromophenyl)pivalamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equivalents) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (s-BuLi) (2.2 equivalents, solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. The solution will typically develop a deep color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours, or add an excess of crushed dry ice pellets.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Acidify the aqueous layer to pH 2-3 with 2 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactant/ReagentMolar RatioKey Parameters
N-(3,5-Dibromophenyl)pivalamide1-
sec-Butyllithium (s-BuLi)2.2Strong base for lithiation
TMEDA2.2Chelating agent for lithium
Carbon Dioxide (CO₂)ExcessElectrophile for carboxylation
Tetrahydrofuran (THF)-Anhydrous solvent
Reaction Time 3-4 hours-
Temperature -78 °C to Room Temp.-
Typical Yield 60-70%After purification
Step 3: Synthesis of this compound

Reaction:

Protocol:

  • In a round-bottom flask, suspend 2-pivalamido-4,6-dibromobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water (e.g., 6 M HCl).

  • Heat the mixture to reflux and maintain reflux for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Reactant/ReagentConcentration/RatioKey Parameters
2-Pivalamido-4,6-dibromobenzoic acid1-
Hydrochloric Acid (HCl)6 MFor hydrolysis
Reaction Time 12-24 hours-
Temperature Reflux-
Typical Yield >85%After recrystallization

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the key chemical transformations and the logical flow of the synthesis.

Synthesis_Detail cluster_step1 Step 1: Protection cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Deprotection A1 3,5-Dibromoaniline R1 N-Pivaloylation A1->R1 A2 Pivaloyl Chloride A2->R1 P1 N-(3,5-Dibromophenyl)pivalamide R1->P1 P1_c N-(3,5-Dibromophenyl)pivalamide R2 ortho-Lithiation & Carboxylation P1_c->R2 B1 s-BuLi, TMEDA B1->R2 B2 CO2 P2 2-Pivalamido-4,6-dibromobenzoic acid B2->P2 P2_c 2-Pivalamido-4,6-dibromobenzoic acid R3 Hydrolysis P2_c->R3 C1 HCl, H2O C1->R3 P3 This compound R3->P3

Caption: Detailed workflow of the synthesis of this compound.

Conclusion

This technical guide outlines a robust and regioselective synthetic route to this compound. By employing a protection-ortho-metalation-deprotection strategy, the challenges associated with direct bromination are effectively circumvented. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science, enabling the reliable preparation of this important chemical intermediate. Careful execution of the described experimental procedures and adherence to standard laboratory safety practices are essential for successful synthesis.

Spectroscopic Profile of 2-Amino-4,6-dibromobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-4,6-dibromobenzoic acid (CAS No. 81190-68-3), a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectroscopic characteristics based on the analysis of analogous compounds and established principles of NMR, IR, and Mass Spectrometry.

Molecular Structure and Properties

  • Chemical Formula: C₇H₅Br₂NO₂

  • Molecular Weight: 294.93 g/mol [1][2]

  • IUPAC Name: this compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of substituted benzoic acids and aromatic amines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
H-37.5 - 7.8Doublet (d)Deshielded due to the adjacent bromine atom.
H-57.2 - 7.5Doublet (d)
-NH₂4.5 - 6.0Broad Singlet (br s)Chemical shift can be concentration and solvent dependent.
-COOH10.0 - 13.0Broad Singlet (br s)Acidic proton, often broad and may exchange with D₂O.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid)165 - 175Quaternary carbon, typically a weaker signal.
C-2 (C-NH₂)145 - 155Attached to the amino group.
C-4 (C-Br)110 - 120Attached to a bromine atom.
C-6 (C-Br)115 - 125Attached to a bromine atom.
C-1110 - 120Quaternary carbon.
C-3130 - 140
C-5125 - 135

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic moieties.

Functional Group Expected Absorption Range (cm⁻¹) Vibration Intensity
O-H (Carboxylic Acid)3300 - 2500StretchingBroad, Strong
N-H (Amine)3500 - 3300StretchingMedium (two bands for primary amine)
C-H (Aromatic)3100 - 3000StretchingWeak to Medium
C=O (Carboxylic Acid)1710 - 1680StretchingStrong
C=C (Aromatic)1600 - 1450StretchingMedium to Strong (multiple bands)
C-N (Amine)1340 - 1250StretchingMedium
C-Br700 - 500StretchingStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

m/z Ion Notes
293/295/297[M]⁺Molecular ion with isotopic peaks for two bromine atoms in an approximate 1:2:1 ratio.
275/277/279[M-H₂O]⁺Loss of water from the carboxylic acid.
249/251/253[M-COOH]⁺Loss of the carboxylic acid group.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., CCl₄).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Instrumentation: Use a mass spectrometer capable of resolving the isotopic pattern of bromine.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_output Output Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution KBr_Pellet KBr Pellet Preparation (for IR) Sample->KBr_Pellet Solution_Prep Solution Preparation (for MS) Sample->Solution_Prep NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Solution_Prep->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Identification) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Structure_Confirmation Structure Confirmation Process_NMR->Structure_Confirmation Process_IR->Structure_Confirmation Process_MS->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 2-Amino-4,6-dibromobenzoic Acid: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a halogenated derivative of anthranilic acid. Its unique structural features, including the presence of an amino group, a carboxylic acid, and two bromine atoms on the benzene ring, make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its chemical reactivity, with a focus on its applications in the synthesis of heterocyclic compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₅Br₂NO₂[1][2]
Molecular Weight 294.93 g/mol [1][2]
Appearance Colorless to light yellow crystal or solid
Melting Point 155-157 °C
Boiling Point Not experimentally determined
pKa (Predicted) 3.36 ± 0.10
Solubility Slightly soluble in water. Soluble in alcohols, ethers, and dichloromethane.
IUPAC Name This compound[3]
CAS Number 81190-68-3[1][2]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (amine)3500-3300Stretching (asymmetric and symmetric)
O-H (carboxylic acid)3300-2500 (broad)Stretching
C=O (carboxylic acid)1710-1680Stretching
C=C (aromatic)1600-1450Stretching
C-N (amine)1340-1250Stretching
C-Br800-600Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts would be influenced by the electron-withdrawing bromine atoms and the electron-donating amino group.

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbons attached to the bromine, nitrogen, and the carboxyl group would show characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, bromine atoms, and other characteristic fragments. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for its practical application.

Synthesis of this compound

A common method for the synthesis of brominated aminobenzoic acids involves the direct bromination of the corresponding aminobenzoic acid. The following is a general procedure adapted from the synthesis of a related compound, 3-amino-2,4,6-tribromobenzoic acid, which can be modified for the synthesis of this compound from m-aminobenzoic acid.[4]

Materials:

  • m-Aminobenzoic acid

  • Concentrated hydrochloric acid

  • Bromine

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer, charge m-aminobenzoic acid, concentrated hydrochloric acid, and water.

  • Cool the mixture in an ice bath.

  • In a separate flask, place the required amount of bromine.

  • Draw bromine vapor through the reaction mixture at a moderate rate while maintaining cooling and stirring.

  • Continue the reaction until the desired degree of bromination is achieved, which can be monitored by techniques like TLC.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash thoroughly with water to remove excess bromine and acid.

  • The crude product can be used in the next step or purified by recrystallization.[4]

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up m_aminobenzoic_acid m-Aminobenzoic Acid reaction_mixture Reaction Mixture in Ice Bath m_aminobenzoic_acid->reaction_mixture hcl Conc. HCl hcl->reaction_mixture bromine Bromine bromination Bromine Vapor Addition bromine->bromination precipitation Product Precipitation reaction_mixture->precipitation bromination->reaction_mixture filtration Filtration and Washing precipitation->filtration crude_product Crude this compound filtration->crude_product RecrystallizationWorkflow start Start dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slowly Cool Filtrate hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end End dry->end HeterocycleSynthesis cluster_benzoxazinone Benzoxazinone Synthesis cluster_quinazolinone Quinazolinone Synthesis start This compound acylation Acylation (e.g., Acetic Anhydride) start->acylation niementowski Niementowski Reaction (e.g., Formamide, Heat) start->niementowski cyclization_b Cyclization (Heating) acylation->cyclization_b benzoxazinone Benzoxazinone Derivative cyclization_b->benzoxazinone quinazolinone Quinazolinone Derivative niementowski->quinazolinone

References

Unveiling the Structural Architecture of 2-Amino-4,6-dibromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2-Amino-4,6-dibromobenzoic acid, a compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available, this document presents a comprehensive analysis of its closely related structural isomer, 2-amino-3,5-dibromobenzoic acid, for which crystallographic data has been determined. This information offers valuable insights into the likely molecular geometry, packing, and intermolecular interactions of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₅Br₂NO₂PubChem
Molecular Weight 294.93 g/mol PubChem
Appearance Colorless to light yellow crystal or solidChemBK[1]
Melting Point ~155-157 °CChemBK[1]
Solubility Soluble in alcohols, ethers, dichloromethane; slightly soluble in waterChemBK[1]

Crystallographic Analysis of a Structural Isomer: 2-Amino-3,5-dibromobenzoic Acid

The crystal structure of 2-amino-3,5-dibromobenzoic acid was determined by single-crystal X-ray diffraction.[2] This analysis provides a foundational understanding of the geometric and packing characteristics that can be extrapolated to its 4,6-dibromo isomer.

Crystal Data and Structure Refinement

The key parameters from the crystallographic analysis of 2-amino-3,5-dibromobenzoic acid are summarized in Table 2.

Parameter2-amino-3,5-dibromobenzoic acid
Empirical Formula C₇H₅Br₂NO₂
Formula Weight 294.93
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.896(5)
b (Å) 17.652(5)
c (Å) 13.689(5)
β (°) 93.45(5)
Volume (ų) 938.9(6)
Z 4
Density (calculated) (Mg/m³) 2.088
Radiation MoKα (λ = 0.71073 Å)
Temperature (K) 293(2)
Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.113
R indices (all data) R₁ = 0.062, wR₂ = 0.121

Data obtained from a study on 2-amino-3,5-dibromobenzoic acid.[2]

Molecular and Crystal Structure Insights

The molecular structure of 2-amino-3,5-dibromobenzoic acid features a planar benzoic acid backbone with the amino and two bromo substituents. In the crystal, molecules are linked by intermolecular hydrogen bonds between the amino and carboxylic acid groups, forming a stable, packed structure. It is highly probable that this compound will exhibit similar hydrogen bonding patterns, influencing its crystal packing and physicochemical properties.

Experimental Protocols

Synthesis of Aminodibromobenzoic Acids

A general method for the synthesis of aminobrominated benzoic acids involves the direct bromination of an aminobenzoic acid precursor. The following is an adapted protocol based on the synthesis of 3-Amino-2,4,6-tribromobenzoic acid, which can be modified for the synthesis of this compound.

Materials:

  • m-Aminobenzoic acid

  • Concentrated Hydrochloric Acid

  • Bromine

  • Water

Procedure:

  • A mixture of m-aminobenzoic acid, concentrated hydrochloric acid, and water is prepared in a three-necked flask equipped with a stirrer.

  • The flask is cooled in an ice bath.

  • Bromine is vaporized and drawn through the reaction mixture with stirring and cooling.

  • The reaction is complete when the slurry turns a distinct yellow color.

  • The precipitated product is collected by filtration and washed thoroughly with water to remove excess bromine and acid.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through recrystallization.

General Recrystallization Protocol:

  • Dissolve the crude this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at an elevated temperature.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath may be necessary to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to structural analysis of aminobromobenzoic acids.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis start Starting Material (m-Aminobenzoic Acid) bromination Bromination start->bromination filtration Filtration & Washing bromination->filtration crude_product Crude Product (this compound) filtration->crude_product recrystallization Recrystallization crude_product->recrystallization crystal_growth Slow Cooling (Crystal Growth) recrystallization->crystal_growth crystals Single Crystals crystal_growth->crystals xray Single-Crystal X-ray Diffraction crystals->xray data_processing Data Processing & Structure Solution xray->data_processing structure Crystal Structure Determination data_processing->structure

Caption: Experimental workflow for the synthesis and structural analysis of aminobromobenzoic acids.

This guide provides a comprehensive overview based on available data for a closely related structural isomer. Further experimental investigation is required to definitively determine the crystal structure of this compound. The provided protocols offer a solid foundation for researchers to pursue the synthesis, crystallization, and structural elucidation of this compound.

References

Solubility Profile of 2-Amino-4,6-dibromobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-4,6-dibromobenzoic acid, a substituted aromatic carboxylic acid relevant in various fields of chemical synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a summary of its qualitative solubility, alongside a comprehensive, generalized experimental protocol for determining its solubility in various solvents.

Overview of Solubility Characteristics

This compound is a solid, crystalline compound. Its molecular structure, featuring both a basic amino group and an acidic carboxylic acid group, as well as a largely nonpolar dibrominated benzene ring, suggests a complex solubility profile that is dependent on the nature of the solvent.

General qualitative assessments indicate that this compound is soluble in common organic solvents such as alcohols, ethers, and dichloromethane.[1] Conversely, it is only slightly soluble in water.[1] This behavior is consistent with many organic carboxylic acids that have a significant nonpolar component.[2]

Table 1: Qualitative Solubility of this compound

Solvent ClassGeneral Solubility
Polar Protic Solvents
WaterSlightly Soluble[1]
Alcohols (e.g., Methanol, Ethanol)Soluble[1]
Polar Aprotic Solvents
DichloromethaneSoluble[1]
Ethers (e.g., Diethyl ether)Soluble[1]

Note: The qualitative data presented is based on general statements in available literature. For quantitative applications, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

The following sections describe a generalized protocol for the quantitative determination of the solubility of this compound. This methodology is based on standard practices for organic compounds and can be adapted for various solvents.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3]

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

  • Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of dissolved this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO.[4][5]

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure (Nephelometric Method):

  • Stock Solution Dispensing: Dispense the DMSO stock solution into the wells of a microtiter plate.

  • Aqueous Buffer Addition: Add the aqueous buffer to the wells, which induces precipitation of the compound if its solubility is exceeded.

  • Incubation: Incubate the plate for a defined period (e.g., 2 hours) with gentle shaking.

  • Analysis: Measure the light scattering of the samples using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Data Interpretation: The kinetic solubility is the concentration at which significant precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the solubility of a compound like this compound.

G start Start: Obtain Pure This compound qual_sol Qualitative Solubility Screening (Water, Organic Solvents) start->qual_sol is_soluble Soluble? qual_sol->is_soluble quant_kinetic Quantitative Kinetic Solubility Assay (High-Throughput) is_soluble->quant_kinetic Yes quant_equil Quantitative Equilibrium Solubility Assay (Shake-Flask) is_soluble->quant_equil No/Slightly analyze_hplc Analysis by HPLC or LC-MS/MS quant_kinetic->analyze_hplc quant_equil->analyze_hplc report Report Solubility Data (e.g., in µg/mL or mM) analyze_hplc->report end End of Characterization report->end

Caption: Workflow for Solubility Determination.

References

A Technical Guide to 2-Amino-4,6-dibromobenzoic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-dibromobenzoic acid, a halogenated anthranilic acid derivative. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic route based on established chemical transformations for analogous compounds. Furthermore, it explores the potential applications of this molecule, particularly in the realm of medicinal chemistry as a scaffold for developing targeted therapeutics. The guide also includes representative experimental protocols and visualizations to aid researchers in their understanding and utilization of this compound.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its core structure is a benzoic acid molecule functionalized with an amino group and two bromine atoms.

IUPAC Name: this compound[1]

CAS Number: 81190-68-3[1][2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₇H₅Br₂NO₂[1][2]
Molecular Weight 294.93 g/mol [1][2]
Appearance Colorless to light yellow crystal or solid
Melting Point Approximately 155-157°C
Solubility Soluble in common organic solvents (e.g., alcohols, ethers, dichloromethane); slightly soluble in water.
Stability Stable under normal conditions. Avoid prolonged exposure to strong light or high temperatures.
Spectroscopic Data
  • ¹H NMR: Signals corresponding to the two aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing bromine and carboxylic acid groups.

  • ¹³C NMR: Resonances for the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Br stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related brominated and aminated benzoic acids.[3][4][5]

Proposed Synthetic Pathway

A potential route to this compound could start from 2-aminobenzoic acid (anthranilic acid). The synthesis would involve the bromination of the aromatic ring. Due to the activating effect of the amino group, direct bromination is expected to be facile.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product A 2-Aminobenzoic Acid B Bromination (e.g., Br2 in Acetic Acid) A->B Reactant C This compound B->C Yields

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Bromination of an Aminobenzoic Acid Derivative

This protocol is a representative procedure for the bromination of an activated aromatic system and may be adapted for the synthesis of this compound.

Materials and Reagents:

  • 2-Aminobenzoic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water. If excess bromine is present (indicated by a persistent orange/brown color), add a sodium bisulfite solution dropwise until the color disappears.

  • Work-up: The precipitated solid product is collected by filtration, washed with cold water, and then dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Drug Discovery and Development

Substituted aminobenzoic acids are recognized as valuable scaffolds in medicinal chemistry, particularly in the development of targeted therapies.[5][6] The presence of multiple functional groups on the this compound core allows for diverse chemical modifications to develop novel therapeutic agents.

Kinase Inhibitors in Cancer Therapy

Many kinase inhibitors, which are crucial in cancer treatment, are designed to interfere with cellular signaling pathways that control cell growth and proliferation.[6] The 2-aminobenzoic acid scaffold is a key feature in many of these inhibitors. By modifying the functional groups of this compound, it is possible to design molecules that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/AKT) Receptor->KinaseCascade Transcription Gene Transcription & Cell Proliferation KinaseCascade->Transcription Inhibitor Hypothetical Inhibitor (Derived from This compound) Inhibitor->KinaseCascade Inhibition

Caption: Potential role of a this compound derivative as a kinase inhibitor.

Building Block in Peptide Synthesis

Non-proteinogenic amino acids like this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced biological activities.[7] The aromatic ring can introduce conformational rigidity, and the bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, to create diverse peptide libraries for structure-activity relationship (SAR) studies.[7]

Safety Information

This compound may be irritating to the skin, eyes, and respiratory system. It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the development of novel compounds, particularly in the design of targeted therapeutics like kinase inhibitors. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a solid foundation for researchers interested in its synthesis and application by drawing parallels with closely related and well-characterized compounds. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-4,6-dibromobenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,6-dibromobenzoic acid is a halogenated aromatic compound belonging to the class of aminobenzoic acids. While specific historical details regarding its initial discovery and synthesis are not extensively documented in readily available literature, its structural features suggest its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of its known properties, a generalized synthesis approach, and explores its potential applications by drawing parallels with structurally related compounds.

Introduction

Substituted aminobenzoic acids are a critical class of molecules in medicinal chemistry and materials science. The presence of both an amino and a carboxylic acid group on a benzene ring provides versatile handles for a wide range of chemical transformations. The introduction of halogen atoms, such as bromine, further modulates the electronic properties and reactivity of the scaffold, making it an attractive starting point for the synthesis of complex molecular architectures. This compound, with its specific substitution pattern, presents a unique combination of functional groups that could be exploited in drug discovery and the synthesis of novel organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.[1][2]

Table 1: Physicochemical Data of this compound

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 81190-68-3[1][2]
Molecular Formula C₇H₅Br₂NO₂[1][2]
Molecular Weight 294.93 g/mol [1][2]
Appearance Colorless to light yellow crystal or solid
Melting Point 155-157 °C
Solubility Soluble in common organic solvents (alcohols, ethers, dichloromethane); slightly soluble in water.
Purity Typically ≥98%[2]

Synthesis and Reaction Mechanisms

Generalized Synthetic Pathway

A potential route to this compound could start from a suitable aminobenzoic acid precursor followed by selective bromination.

G cluster_0 Starting Material cluster_1 Reaction Step 1: Bromination cluster_2 Intermediate cluster_3 Reaction Step 2: (Potential Isomer Separation) cluster_4 Final Product 2-Aminobenzoic Acid 2-Aminobenzoic Acid Bromine (Br2) Bromine (Br2) 2-Aminobenzoic Acid->Bromine (Br2) Reacts with Dibrominated Intermediate Dibrominated Intermediate Bromine (Br2)->Dibrominated Intermediate Forms Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Purification (e.g., Recrystallization) Purification (e.g., Recrystallization) Dibrominated Intermediate->Purification (e.g., Recrystallization) Undergoes This compound This compound Purification (e.g., Recrystallization)->this compound Yields

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized experimental protocol based on standard bromination reactions of aromatic compounds. This protocol has not been verified and should be adapted and optimized with appropriate laboratory safety precautions.

Materials and Reagents:

  • 2-Aminobenzoic acid

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Distilled water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminobenzoic acid in glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.

  • Precipitation: Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel, and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Potential Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of halogenated aminobenzoic acids and their derivatives have shown significant promise in various therapeutic areas. The presence of the amino, carboxylic acid, and bromo functionalities makes this compound a versatile scaffold for generating libraries of bioactive molecules.

As a Scaffold for Kinase Inhibitors

The 2-aminobenzoic acid core is a key structural motif in many kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways that control cell growth and proliferation. The bromine atoms on the ring can influence the binding affinity and selectivity of the molecule for the target kinase.

cluster_0 Core Scaffold cluster_1 Chemical Modification cluster_2 Derivative Library cluster_3 Biological Target cluster_4 Therapeutic Outcome This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Esterification Esterification This compound->Esterification Suzuki Coupling (at Br) Suzuki Coupling (at Br) This compound->Suzuki Coupling (at Br) Novel Chemical Entities Novel Chemical Entities Amide Coupling->Novel Chemical Entities Esterification->Novel Chemical Entities Suzuki Coupling (at Br)->Novel Chemical Entities Protein Kinases Protein Kinases Novel Chemical Entities->Protein Kinases Binds to Inhibition of Cancer Cell Proliferation Inhibition of Cancer Cell Proliferation Protein Kinases->Inhibition of Cancer Cell Proliferation Leads to

Caption: Logical workflow for the utility of the scaffold in kinase inhibitor design.

Precursor for Anti-inflammatory Agents

N-Aryl anthranilic acids are well-established precursors to non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of this compound could be functionalized to synthesize novel anti-inflammatory agents.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in organic synthesis and medicinal chemistry. While a detailed historical account of its discovery remains to be fully elucidated, its structural characteristics position it as a valuable building block for the creation of diverse molecular libraries. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential for the development of new therapeutic agents and advanced materials. Researchers and drug development professionals are encouraged to consider this versatile scaffold in their synthetic strategies.

References

Potential research areas for 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas for 2-Amino-4,6-dibromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of anthranilic acid, a key scaffold in medicinal chemistry.[1][2] Its structure, featuring an amino group, a carboxylic acid, and two bromine atoms on the aromatic ring, presents a versatile platform for synthetic diversification and the development of novel bioactive molecules. The presence of bromine atoms, known for their ability to modulate pharmacokinetic and pharmacodynamic properties, makes this compound a compelling starting point for drug discovery programs.[3][4] Furthermore, its classification by suppliers as a "Protein Degrader Building Block" points towards its potential in cutting-edge therapeutic modalities.[5]

This technical guide outlines promising areas of research for this compound, providing structured data, detailed experimental protocols, and workflow visualizations to facilitate its exploration in synthetic and medicinal chemistry.

Physicochemical Properties

The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 81190-68-3[5][6]
Molecular Formula C₇H₅Br₂NO₂[5][6][7]
Molecular Weight 294.93 g/mol [5][6]
Appearance Colorless to light yellow crystal or solid[7]
Melting Point ~155-157 °C[7]
Solubility Soluble in alcohols, ethers, dichloromethane; slightly soluble in water[7]

Research Area 1: Synthesis of Novel Heterocyclic Scaffolds

Anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antibacterial properties.[8][9][10] The dibromo-substitution on the 2-aminobenzoic acid core can significantly influence the electronic and steric properties of the resulting quinazolinone derivatives, potentially leading to enhanced potency or novel mechanisms of action.

Experimental Protocol: Synthesis of 6,8-Dibromo-2-methyl-4(3H)-quinazolinone

This protocol outlines a common two-step, one-pot procedure for synthesizing quinazolinones from anthranilic acid derivatives.

Materials:

  • This compound

  • Acetic anhydride

  • Ammonia solution (or ammonium acetate)

  • Toluene (or other suitable high-boiling solvent)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Benzoxazinone Formation: In a round-bottom flask, suspend this compound (1 equivalent) in acetic anhydride (3-5 equivalents).

  • Heat the mixture under reflux for 2-3 hours. The solid should dissolve, and the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Amination and Cyclization: Cool the reaction mixture to room temperature. Carefully add an excess of aqueous ammonia solution (or ammonium acetate, 2-3 equivalents) to the flask.

  • Heat the mixture again to reflux for 4-6 hours to facilitate the ring-opening of the intermediate benzoxazinone and subsequent cyclization to the quinazolinone.

  • Work-up: After cooling, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then a small amount of cold ethanol to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation cluster_2 Purification A This compound + Acetic Anhydride B Reflux (2-3h) A->B C Intermediate: 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one B->C D Add NH₃ Solution + Reflux (4-6h) C->D E Final Product: 6,8-Dibromo-2-methyl-4(3H)-quinazolinone D->E F Filtration & Washing E->F G Recrystallization F->G H Purified Product G->H

Caption: General workflow for the synthesis of a dibrominated quinazolinone.

Research Area 2: Development of Novel Anticancer Agents

Derivatives of aminobenzoic acids and their heterocyclic products are actively researched for their antitumor properties.[11][12][13] Studies have shown that electron-withdrawing substituents, such as bromine, can enhance the antiproliferative activity of certain scaffolds.[14] The bromine atoms on this compound can serve two purposes: 1) enhancing intrinsic activity and 2) acting as synthetic handles for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules.

Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the reported in vitro activity of various aminobenzoic acid and quinazolinone derivatives against cancer cell lines, providing a benchmark for potential studies.

Compound ClassTarget/MechanismCell LineIC₅₀ (µM)Reference
Acrylamide-PABA Hybrid (dibromo)Tubulin InhibitionMCF-7 (Breast)19.92[14]
Acrylamide-PABA Hybrid (fluoro)Tubulin InhibitionMCF-7 (Breast)2.99[14]
Quinazolinone Derivative (45)ALK/PI3K/AKT InhibitionA549 (Lung)0.44[9]
Quinazolinone Derivative (16h)Aurora A Kinase InhibitionA549 (Lung)8.27[9]
PABA Benzamide DerivativeNot specifiedNot specified4.53[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Potential Signaling Pathway for Investigation

G RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits Inhibitor Potential Inhibitor (Derivative of This compound) Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits

Caption: The ALK/PI3K/AKT signaling pathway, a potential target for novel anticancer agents.[9]

Research Area 3: Exploration of Antimicrobial Properties

Halogenated organic compounds are a rich source of antimicrobial agents, with many demonstrating potent activity against drug-resistant pathogens.[3][15] The presence of two bromine atoms on the this compound scaffold suggests a high potential for antibacterial and/or antifungal activity. Derivatives can be synthesized and screened against a panel of clinically relevant microbes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth

  • 96-well microtiter plates

  • Test compound stock solution in DMSO

  • Positive control antibiotic (e.g., Norfloxacin)[16]

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Visualization: Antimicrobial Screening Workflow

G cluster_0 Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening A 2-Amino-4,6- dibromobenzoic acid B Chemical Modification A->B C Library of Derivatives B->C D MIC Assay vs. Gram (+) & Gram (-) Bacteria C->D E Identify 'Hits' (Active Compounds) D->E F Test against Resistant Strains (e.g., MRSA, VRE) E->F G Determine MBC (Minimum Bactericidal Conc.) F->G

Caption: A logical workflow for the synthesis and screening of novel antimicrobial agents.

Research Area 4: Application in Peptidomimetics and Protein Degraders

The incorporation of unnatural amino acids is a powerful strategy to enhance the properties of peptides, leading to increased stability and conformational rigidity.[17] this compound can be used as a unique building block in peptide synthesis. Its bromine atoms provide reactive sites for post-synthetic modifications, such as palladium-catalyzed cross-coupling, enabling the creation of diverse peptide libraries.[17] This is particularly relevant for constructing Proteolysis-targeting chimeras (PROTACs), where this molecule could serve as a halogenated scaffold or linker.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the title compound into a peptide chain using Fmoc chemistry.

Materials:

  • Fmoc-protected this compound (requires custom synthesis)

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents: DMF, DCM

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the last coupled amino acid) using 20% piperidine in DMF.

  • Activation: In a separate vessel, pre-activate Fmoc-protected this compound (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq).

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor coupling completion with a Kaiser test.

  • Capping (Optional): To block any unreacted amines, treat the resin with acetic anhydride.

  • Iteration: Repeat the deprotection and coupling steps for subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin, dry it, and treat it with the cleavage cocktail to release the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase HPLC.

Visualization: Concept as a PROTAC Building Block

G cluster_PROTAC PROTAC Molecule POI Protein of Interest (Target for Degradation) Warhead Target-Binding Ligand ('Warhead') POI->Warhead Binds E3 E3 Ubiquitin Ligase E3_Ligand E3 Ligase Ligand E3->E3_Ligand Binds Linker Linker Scaffold (Derived from This compound) Warhead->Linker Linker->E3_Ligand

Caption: Conceptual use of this compound as a core linker in a PROTAC.

Summary and Future Outlook

This compound is a highly functionalized and versatile chemical scaffold with significant, largely untapped potential in several areas of chemical and biomedical research. Its utility as a precursor for bioactive heterocycles, a core for novel anticancer and antimicrobial agents, and a unique building block for peptidomimetics and protein degraders makes it a compound of high interest. The strategic presence of multiple reactive sites—the amine, the carboxylic acid, and two bromine atoms—provides researchers with a rich platform for generating molecular diversity and exploring new therapeutic avenues. Future research should focus on systematically exploring these areas to unlock the full potential of this promising molecule.

References

An In-depth Technical Guide to 2-Amino-4,6-dibromobenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a halogenated derivative of anthranilic acid. This core structure is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the presence of an amino group and two bromine atoms on the benzene ring. These functionalities provide multiple reactive sites for synthetic modifications, making it a versatile building block for the development of novel therapeutic agents and functional materials. Derivatives of aminobenzoic acids have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, biological activities, and experimental protocols related to this compound and its analogs.

Physicochemical Properties

The physicochemical properties of this compound are foundational to its application in chemical synthesis and drug design. A summary of its key properties is presented below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 81190-68-3[3]
Molecular Formula C₇H₅Br₂NO₂[2][3]
Molecular Weight 294.93 g/mol [2][3]
Appearance Colorless to light yellow crystal or solid
Melting Point ~155-157 °C
Solubility Soluble in alcohols, ethers, and dichloromethane; slightly soluble in water.
XLogP3 2.7[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives, such as esters and amides, can be achieved through multi-step synthetic routes, often involving bromination of an aminobenzoic acid precursor. The following diagram illustrates a general workflow for the synthesis of the core molecule and its subsequent derivatization.

G A m-Aminobenzoic Acid B Bromination (e.g., Br2, H2O/HCl) A->B C This compound B->C D Esterification (e.g., CH3OH, H2SO4) C->D F Amidation (e.g., Amine, Coupling Agent) C->F E Methyl 2-amino-4,6-dibromobenzoate D->E G 2-Amino-4,6-dibromobenzamide Derivative F->G G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Inhibitor 2-Amino-4,6-dibromobenzoic Acid Derivative Inhibitor->PI3K Inhibitor->Akt G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor 2-Amino-4,6-dibromobenzoic Acid Derivative Inhibitor->Raf Inhibitor->MEK

References

Theoretical calculations on 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculations on 2-Amino-4,6-dibromobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches for the analysis of this compound. The document outlines the standard methodologies for quantum chemical calculations, including geometry optimization, vibrational frequency analysis, and the determination of electronic properties. While direct theoretical studies on this compound are not extensively available in the current literature, this guide establishes a robust framework based on computational studies of structurally similar compounds, such as isomers of aminobromobenzoic acids and other halogenated benzoic acid derivatives. The methodologies detailed herein serve as a best-practice protocol for researchers aiming to conduct and report on theoretical investigations of this compound. The guide includes structured tables for the presentation of quantitative data and detailed workflows for computational analysis, visualized using Graphviz diagrams.

Introduction

This compound (C₇H₅Br₂NO₂) is a substituted aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring an amino group, a carboxylic acid group, and two bromine atoms on the benzene ring, makes it a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents.[2][4] Understanding the molecular geometry, electronic structure, and vibrational properties of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical calculations, particularly those based on quantum chemistry, provide a powerful tool for elucidating these properties at the atomic level. Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting molecular structures, vibrational spectra, and electronic characteristics with a high degree of accuracy.[5][6][7] This guide details the application of these theoretical methods to the study of this compound.

Theoretical and Computational Methodologies

The following protocols are based on established computational studies of similar aminobenzoic acid derivatives and represent the standard approach for a thorough theoretical analysis.[6][7][8]

Geometry Optimization

The initial step in the computational analysis is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).

Experimental Protocol:

  • Initial Structure Creation: The 3D structure of this compound is constructed using molecular modeling software.

  • Computational Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed and reliable method for such calculations.[5][6][7][8]

  • Basis Set Selection: The 6-311++G(d,p) basis set is recommended as it provides a good balance between computational cost and accuracy for molecules containing second-row elements and beyond.[5][8]

  • Software: Quantum chemistry software packages such as Gaussian or SPARTAN are typically used for these calculations.[6][7]

  • Optimization Procedure: The geometry optimization is performed without any symmetry constraints to ensure all degrees of freedom are explored. The calculation is considered converged when the forces on the atoms are negligible and the geometry corresponds to an energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

  • Frequency Calculation: Using the optimized geometry from the previous step, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Imaginary Frequencies: The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Frequency Scaling: The calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.

  • Potential Energy Distribution (PED) Analysis: To assign the calculated vibrational modes to specific molecular motions (e.g., stretching, bending), a Potential Energy Distribution (PED) analysis is conducted using software like VEDA.[8]

Electronic Properties Analysis

The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated to understand its chemical reactivity and electronic transitions.

Experimental Protocol:

  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis).[8]

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are determined from the optimized structure. The energy gap between these orbitals is a key indicator of the molecule's chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

Quantitative data from theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1-C2Value
C-BrValue
C-NValue
C=OValue
O-HValue
Bond Angles C1-C2-C3Value
C-C-BrValue
C-C-NValue
Dihedral Angles C1-C2-C3-C4Value
Table 2: Calculated Vibrational Frequencies and Assignments
ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment (PED)
ν₁ValueValueValueValueO-H stretch
ν₂ValueValueValueValueN-H symmetric stretch
ν₃ValueValueValueValueC=O stretch
ν₄ValueValueValueValueAromatic C-C stretch
ν₅ValueValueValueValueC-Br stretch
Table 3: Calculated Electronic Properties
PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue

Mandatory Visualizations

Visual representations are essential for understanding the molecular structure and the workflow of the computational analysis.

Caption: Molecular structure of this compound.

Computational_Workflow start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq check_freq Imaginary Frequencies? freq->check_freq reoptimize Re-optimize Geometry check_freq->reoptimize Yes electronic Electronic Properties (TD-DFT, HOMO-LUMO, MEP) check_freq->electronic No reoptimize->opt results Data Analysis and Interpretation electronic->results end Final Report results->end

Caption: Workflow for theoretical calculations.

Conclusion

This technical guide provides a standardized framework for conducting theoretical calculations on this compound. By following the outlined protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can obtain a comprehensive understanding of the molecular characteristics of this compound. The consistent presentation of data in structured tables and the use of clear visualizations are crucial for the effective communication of research findings. The methodologies described herein, based on established practices for similar molecular systems, will enable researchers to generate reliable and reproducible theoretical data, which can be invaluable for guiding experimental work and in the rational design of new molecules for various applications, including drug development.

References

Methodological & Application

Synthesis of Bioactive Heterocycles Utilizing 2-Amino-4,6-dibromobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, particularly those with potential biological activity. The presence of two bromine atoms on the aromatic ring offers unique opportunities for further functionalization through cross-coupling reactions, while the ortho-amino and carboxylic acid groups provide a scaffold for the construction of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic frameworks, such as quinazolinones and benzoxazinones, derived from this compound. These protocols are designed to be adaptable and serve as a foundation for further research and development in medicinal chemistry and drug discovery.

Core Applications

The primary application of this compound in heterocyclic synthesis revolves around the construction of fused six-membered rings. The most common heterocycles synthesized from this precursor are:

  • Quinazolinones: These compounds are of significant interest due to their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Benzoxazinones: These serve as important intermediates in organic synthesis and can be readily converted to other heterocyclic systems, including quinazolinones.

The bromine substituents on the benzene ring not only influence the reactivity of the starting material but also provide handles for post-synthetic modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the synthesis of heterocycles from halogenated anthranilic acids. These values should be considered as a starting point for the optimization of reactions using this compound.

Heterocycle ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
5,7-Dibromo-2-methyl-4H-3,1-benzoxazin-4-oneAcetic anhydridePyridine115 (reflux)475-85
5,7-Dibromoquinazolin-4(3H)-oneFormamide-150-1603-560-70
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one2-Phenyl-4H-benzo[d][1][2]oxazin-4-one, Hydrazine hydrateEthanol78 (reflux)680-90

Note: Yields are representative and may vary based on the specific reaction scale and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

This protocol describes the synthesis of a dibrominated benzoxazinone, a key intermediate for further transformations.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of pyridine.

  • To this solution, add 1.5 equivalents of acetic anhydride dropwise at room temperature with continuous stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 115 °C).

  • Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine and acetic acid.

  • Dry the product under vacuum to obtain the crude 5,7-dibromo-2-methyl-4H-3,1-benzoxazin-4-one.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Protocol 2: Synthesis of 5,7-Dibromoquinazolin-4(3H)-one

This protocol outlines the direct synthesis of a dibrominated quinazolinone from this compound.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of this compound with an excess of formamide (at least 4 equivalents).

  • Heat the mixture with stirring to 150-160 °C in a preheated oil bath.

  • Maintain this temperature for 3-5 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product thoroughly.

  • Purify the 5,7-dibromoquinazolin-4(3H)-one by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Protocol 3: Synthesis of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one

This protocol details the conversion of a benzoxazinone intermediate to a 3-amino-substituted quinazolinone.[3]

Materials:

  • 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (synthesized from this compound and benzoyl chloride)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Suspend 1.0 equivalent of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (2-3 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) with stirring for 6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product to obtain 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one.

Visualizations

Signaling Pathway Diagram

Synthesis_Pathway A This compound B Acetic Anhydride / Pyridine D Formamide C 5,7-Dibromo-2-methyl- 4H-3,1-benzoxazin-4-one B->C Acylation & Cyclization F Hydrazine Hydrate / Ethanol E 5,7-Dibromoquinazolin-4(3H)-one D->E Condensation & Cyclization G 3-Amino-6,8-dibromo-2-substituted- quinazolin-4(3H)-one F->G Amination & Ring Opening/Closing

Caption: Synthetic routes to heterocycles from this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Dissolve this compound in appropriate solvent start->step1 step2 Add Reagent (e.g., Acetic Anhydride or Formamide) step1->step2 step3 Heat Reaction Mixture (Reflux or specified temperature) step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Reaction Complete? step4->step5 step5->step3 No step6 Work-up: Precipitation and Filtration step5->step6 Yes step7 Purification: Recrystallization step6->step7 end End: Pure Heterocycle step7->end

Caption: General experimental workflow for heterocyclic synthesis.

References

2-Amino-4,6-dibromobenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a valuable synthetic intermediate in the field of organic chemistry and drug discovery. Its unique trifunctional nature, featuring an amine, a carboxylic acid, and two bromine atoms on an aromatic ring, provides a versatile platform for the synthesis of a wide array of complex molecules. The presence of bromine atoms at the 4- and 6-positions offers regioselective handles for various cross-coupling reactions, while the amino and carboxylic acid groups are amenable to a range of transformations, including amidation, esterification, and heterocycle formation. These characteristics make this compound a key starting material for the generation of novel bioactive compounds, including potential anticancer and anti-inflammatory agents.

Core Applications and Synthetic Utility

The strategic placement of functional groups on the this compound scaffold allows for its use in several key synthetic applications:

  • Synthesis of Heterocyclic Compounds: The vicinal amino and carboxylic acid functionalities are ideal for the construction of fused heterocyclic systems, most notably quinazolinones and related scaffolds, which are prevalent in many biologically active molecules.

  • Peptide Synthesis: As a non-proteinogenic amino acid, it can be incorporated into peptide chains to introduce conformational rigidity and provide sites for further functionalization, enhancing the metabolic stability and biological activity of the resulting peptidomimetics.

  • Cross-Coupling Reactions: The two bromine atoms serve as reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, alkynyl, and amino substituents to build molecular complexity.

  • Coordination Chemistry: The amino and carboxylate groups can act as ligands to form stable complexes with various metal ions, leading to the development of novel coordination compounds with potential applications in catalysis and materials science.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 6,8-Dibromo-2-methyl-4(3H)-quinazolinone

This protocol describes the synthesis of a quinazolinone derivative from this compound.

Materials and Reagents:

  • This compound

  • Acetic anhydride

  • Formamide

  • Pyridine (optional, as catalyst)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Acylation: In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to reflux (approximately 140 °C) for 2 hours. The solid should dissolve, and the reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling to room temperature, carefully add formamide (5.0 eq) to the reaction mixture.

  • Heat the mixture to 150-160 °C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Pour the mixture into ice-cold water and stir for 30 minutes to fully precipitate the solid.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 6,8-dibromo-2-methyl-4(3H)-quinazolinone.

  • Dry the purified product under vacuum.

Expected Outcome:

The reaction is expected to produce the desired quinazolinone in moderate to good yields. The final product can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction at one of the bromine positions of this compound. Regioselectivity may vary depending on the reaction conditions and substrate.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water 4:1, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Magnetic stirrer with hotplate

  • Syringes and needles for inert atmosphere techniques

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Quantitative Data

Table 1: Representative Yields for Quinazolinone Synthesis from Anthranilic Acids

Anthranilic Acid DerivativeReagentsConditionsYield (%)
2-Aminobenzoic acidAcetic anhydride, FormamideReflux75-85
2-Amino-5-bromobenzoic acidTriethyl orthoformate, NH₄OAcMicrowave, 120 °C80-90
2-Amino-4-nitrobenzoic acidAcetic anhydride, Ammonia1. Reflux, 2. Heat65-75

Table 2: Representative Yields for Suzuki Coupling of Bromo-Substituted Anthranilic Acid Derivatives

Bromo-Substituted SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Methyl 2-amino-5-bromobenzoatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O8085-95
2-Amino-4-bromobenzoic acid4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O10070-85
2-Bromo-6-aminobenzoic acidNaphthalene-1-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100>90

Visualizations

Synthetic and Experimental Workflows

G General Synthesis of Quinazolinones A This compound B Acylation (e.g., Acetic Anhydride) A->B C Intermediate (Benzoxazinone) B->C D Cyclization (e.g., with Formamide) C->D E 6,8-Dibromo-2-substituted-4(3H)-quinazolinone D->E G Experimental Workflow for Suzuki Coupling cluster_0 Reaction Setup cluster_1 Work-up and Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Add Catalyst System: - Palladium source - Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Quench Reaction D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I G Simplified NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Inhibitor Quinazolinone Derivative (Potential Inhibitor) Inhibitor->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Gene Transcription (Inflammation, Cell Survival) DNA->Genes

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures. This application note provides a detailed protocol for the selective mono-arylation of 2-Amino-4,6-dibromobenzoic acid, a versatile building block in medicinal chemistry. The presence of two bromine atoms on the aromatic ring presents a challenge and an opportunity for selective functionalization to generate complex molecular architectures. Understanding the factors that govern regioselectivity is crucial for the successful synthesis of desired products.

The general reactivity of halogens in palladium-catalyzed Suzuki-Miyaura coupling reactions follows the trend: I > Br > Cl.[3] For dihalogenated substrates, the regioselectivity of the coupling is influenced by both electronic and steric factors. In the case of this compound, the electron-donating amino group at the C2 position and the electron-withdrawing carboxylic acid group at the C1 position exert opposing electronic effects on the two bromine atoms. The amino group, being an activating ortho-, para-director, is expected to enhance the reactivity of the bromine atom at the C4 position. Conversely, the carboxylic acid group is a deactivating meta-director. This electronic differentiation suggests a higher propensity for the initial Suzuki coupling to occur at the C4 position.

Experimental Protocol: Selective Mono-Suzuki Coupling

This protocol details a general method for the selective mono-arylation of this compound at the C4 position. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, briefly purge with inert gas before adding palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.).

  • Solvent Addition: To the main reaction flask, add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1 M HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Data Presentation: Key Reaction Parameters

The following table summarizes key parameters for the selective mono-Suzuki coupling of this compound. These parameters can be used as a starting point for optimization.

ParameterRecommended ConditionRange for Optimization
Substrate Ratio 1.0 : 1.2 (Dibromobenzoic acid : Boronic acid)1.0 : 1.1 - 1.0 : 1.5
Palladium Catalyst Pd(OAc)₂Pd(PPh₃)₄, PdCl₂(dppf)
Catalyst Loading 3 mol%1 - 5 mol%
Ligand PPh₃Buchwald or Josiphos ligands
Ligand Loading 6 mol%2 - 10 mol%
Base K₂CO₃Cs₂CO₃, K₃PO₄
Base Equivalents 2.01.5 - 3.0
Solvent System 1,4-Dioxane / Water (4:1)Toluene/Water, DMF/Water
Temperature 90 °C80 - 110 °C
Reaction Time 18 hours12 - 24 hours

Diagrams

Suzuki_Coupling_Workflow Experimental Workflow for Selective Mono-Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic acid, Base inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Prepare Catalyst/Ligand Mixture initiate Add Catalyst to Initiate catalyst->initiate solvent->catalyst heat Heat and Stir (80-100 °C) initiate->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool acidify Acidify and Extract cool->acidify purify Purify by Column Chromatography acidify->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the selective mono-Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide 2-Amino-4-bromo-6-aryl-benzoic acid (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application of 2-Amino-4,6-dibromobenzoic Acid in Medicinal Chemistry: A Focus on Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,6-dibromobenzoic acid is a halogenated anthranilic acid derivative that serves as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and two bromine atoms on the aromatic ring, provides multiple reactive sites for the synthesis of complex heterocyclic structures. This scaffold is of particular interest in the development of novel therapeutic agents, especially in the field of oncology. The presence of bromine atoms allows for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. One of the most significant applications of this compound is in the synthesis of quinazolinone derivatives, a class of compounds renowned for their broad spectrum of biological activities, including potent anticancer properties.

Application in the Synthesis of Anticancer Quinazolinone Derivatives

Derivatives of 6,8-dibromo-4(3H)-quinazolinone, which can be synthesized from this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. The dibromo-substitution on the quinazolinone core is a key feature that contributes to their potent anticancer activity.

Quantitative Biological Data

Several novel 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and evaluated for their in vitro antitumor activity against the human breast carcinoma cell line MCF-7. The cytotoxic effects of these compounds were determined using the MTT assay, with doxorubicin serving as a positive control. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1]

Compound IDStructureIC50 (µg/mL) against MCF-7 Cells
XIIIb 6,8-dibromo-2-methyl-3-(4-sulfamoylphenyl)quinazolin-4(3H)-one1.7
IX 3-(4-aminosulfonylphenyl)-6,8-dibromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one1.8
XIVd 6,8-dibromo-3-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-methylquinazolin-4(3H)-one1.83
XIVb 6,8-dibromo-2-methyl-3-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)quinazolin-4(3H)-one5.4
XIVe 6,8-dibromo-2-methyl-3-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)quinazolin-4(3H)-one6.84
XIIIa 6,8-dibromo-2-methyl-3-(3-sulfamoylphenyl)quinazolin-4(3H)-one10.8
XIVc 6,8-dibromo-2-methyl-3-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)quinazolin-4(3H)-one13.9
XVc 6,8-dibromo-2-methyl-3-(4-(N-(5-methylisoxazol-3-yl)acetamido)phenyl)quinazolin-4(3H)-one15.7
XIVa 3-(4-(N-acetylsulfamoyl)phenyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one29.6
Doxorubicin (Positive Control)29.6

Data sourced from Arch Pharm (Weinheim). 2013 Aug;346(8):610-7.[1]

Experimental Protocols

The synthesis of 6,8-dibromo-4(3H)quinazolinone derivatives typically involves a multi-step process starting from this compound or its precursors. Below are representative protocols for the synthesis of key intermediates and final compounds.

Protocol 1: Synthesis of 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

This protocol describes the synthesis of a key benzoxazinone intermediate from the corresponding anthranilic acid.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalyst)

Procedure:

  • A mixture of this compound (1 equivalent) and acetic anhydride (excess) is heated under reflux in the presence of a catalytic amount of pyridine for 2-3 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting solid is triturated with petroleum ether, filtered, washed, and dried to yield the crude product.

  • The crude 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: General Procedure for the Synthesis of 3-Substituted-6,8-dibromo-2-methylquinazolin-4(3H)-ones

This protocol outlines the reaction of the benzoxazinone intermediate with various primary amines to yield the final quinazolinone derivatives.

Materials:

  • 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

  • Appropriate primary amine (e.g., 4-aminobenzenesulfonamide)

  • Glacial acetic acid

Procedure:

  • A mixture of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and the respective primary amine (1 equivalent) in glacial acetic acid is heated under reflux for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water until neutral, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 3-substituted-6,8-dibromo-2-methylquinazolin-4(3H)-one.

Mechanism of Action and Signaling Pathway

Quinazolinone derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[2] One of the critical pathways often targeted by these compounds is the PI3K/Akt signaling pathway, which is frequently dysregulated in many types of cancer.[3][4][5][6][7]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. In many cancers, this pathway is constitutively active, promoting tumor progression. Certain quinazolinone derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Below is a diagram illustrating the simplified PI3K/Akt signaling pathway and the point of inhibition by quinazolinone-based inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellResponse Cell Proliferation, Survival, Angiogenesis Downstream->CellResponse Inhibitor Quinazolinone Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/Akt signaling pathway and inhibition by quinazolinone derivatives.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of anticancer agents derived from this compound is a systematic process that begins with chemical synthesis and progresses through in vitro and potentially in vivo testing.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome A 2-Amino-4,6- dibromobenzoic Acid B Intermediate Synthesis (e.g., Benzoxazinone) A->B C Quinazolinone Derivative Synthesis B->C D In Vitro Cytotoxicity Assay (e.g., MTT Assay on MCF-7 cells) C->D E Determination of IC50 Values D->E F Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot for PI3K/Akt) E->F G Identification of Lead Compounds F->G

Caption: General workflow for synthesis and evaluation of anticancer agents.

References

Application Notes and Protocols: 2-Amino-4,6-dibromobenzoic Acid in Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that while 2-Amino-4,6-dibromobenzoic acid is a known chemical compound, its direct application as a fluorescent probe is not well-documented in readily available scientific literature. However, based on the properties of analogous compounds, such as 2-amino-4-bromobenzoic acid, we can explore its potential and provide generalized protocols for its investigation as a fluorescent probe, particularly in the context of metal ion detection and incorporation into peptides.

Introduction to this compound

This compound is an aromatic amino acid.[1][2][3] Its structure, featuring an amino group and a carboxylic acid group on a dibrominated benzene ring, provides potential coordination sites for metal ions.[4] The aromatic system and the presence of heavy bromine atoms may influence its photophysical properties, suggesting a potential for fluorescence that could be modulated upon binding to analytes.

Potential Applications as a Fluorescent Probe

While specific data for this compound is not available, we can hypothesize its use in two primary areas based on the behavior of similar molecules:

  • Metal Ion Detection: The amino and carboxylate groups can act as a chelating moiety for various metal ions.[4] Such coordination can alter the electronic properties of the molecule, potentially leading to a "turn-on" or "turn-off" fluorescent response. This could be explored for the detection of biologically or environmentally relevant metal ions.

  • Bioimaging and Peptide Probes: As an unnatural amino acid, it can be incorporated into peptide sequences.[5] This allows for the development of targeted fluorescent probes for specific biological environments or for studying peptide-protein interactions. The bromine atoms also offer sites for further chemical modification to tune the probe's properties.[5]

Generalized Experimental Protocols

The following are generalized protocols for investigating the potential of this compound as a fluorescent probe. These should be adapted and optimized based on experimental observations.

Characterization of Photophysical Properties

Objective: To determine the fundamental fluorescence and absorbance properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, buffer solutions of various pH)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions in the desired experimental buffer.

  • Record the absorbance spectrum using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_max_abs).

  • Using the determined λ_max_abs as the excitation wavelength, record the fluorescence emission spectrum using the fluorometer to determine the maximum emission wavelength (λ_max_em).

  • Determine the quantum yield relative to a known standard (e.g., quinine sulfate).

Screening for Metal Ion Sensing

Objective: To evaluate the change in fluorescence of this compound in the presence of various metal ions.

Materials:

  • Stock solution of this compound

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺)

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl)

Protocol:

  • To a solution of this compound in the buffer, add a small aliquot of a metal salt stock solution.

  • Incubate for a short period to allow for potential complexation.

  • Record the fluorescence spectrum and compare the intensity to a metal-free control.

  • A significant change in fluorescence intensity (quenching or enhancement) indicates a potential sensing event.

  • Repeat for a panel of different metal ions to assess selectivity.

Titration to Determine Binding Affinity and Detection Limit

Objective: For a metal ion that elicits a fluorescent response, determine the binding constant (K_d) and the limit of detection (LOD).

Protocol:

  • Prepare a series of solutions containing a fixed concentration of this compound and increasing concentrations of the target metal ion.

  • Record the fluorescence intensity at λ_max_em for each solution.

  • Plot the change in fluorescence intensity as a function of the metal ion concentration.

  • Fit the data to a suitable binding isotherm (e.g., 1:1 binding model) to calculate the K_d.

  • Calculate the LOD based on the standard deviation of the blank and the slope of the linear portion of the titration curve.

Data Presentation

As no specific quantitative data for this compound as a fluorescent probe is available in the searched literature, a data table cannot be populated at this time. Should experiments be conducted, the following table structure is recommended for summarizing the findings:

Analyteλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Detection Limit (LOD)Binding Constant (K_d)
Probe aloneN/AN/A
Probe + Metal Ion 1
Probe + Metal Ion 2

Visualizations

The following diagrams illustrate the conceptual workflows and mechanisms.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output prep_probe Prepare Probe Stock Solution spectro Spectroscopic Analysis (UV-Vis & Fluorescence) prep_probe->spectro prep_analyte Prepare Analyte Stock Solutions titration Titration with Analyte prep_analyte->titration spectro->titration data_proc Process Spectra titration->data_proc calc Calculate Parameters (LOD, Kd) data_proc->calc results Results & Conclusion calc->results

Caption: Experimental workflow for evaluating a fluorescent probe.

sensing_mechanism probe This compound (Fluorescent Probe) complex Probe-Analyte Complex probe->complex analyte Metal Ion (Analyte) analyte->complex response Change in Fluorescence (Signal) complex->response

References

Application Notes and Protocols for the N-alkylation of 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 2-amino-4,6-dibromobenzoic acid is a crucial chemical transformation for the synthesis of a variety of complex molecules, particularly in the field of drug discovery and medicinal chemistry. The resulting N-alkylated anthranilic acid derivatives serve as versatile building blocks for the construction of heterocyclic compounds, such as quinazolinones and acridones, which are known to exhibit a wide range of biological activities. The presence of the bromine atoms on the aromatic ring provides convenient handles for further functionalization through cross-coupling reactions, allowing for the generation of diverse molecular libraries for biological screening. This document provides a detailed experimental procedure for the N-alkylation of this electron-deficient aniline derivative.

Reaction Principle

The N-alkylation of this compound can be challenging due to the deactivating effect of the two electron-withdrawing bromine atoms and the carboxylic acid group on the nucleophilicity of the amino group. Simple S(_N)2 reactions with alkyl halides often require harsh conditions and may result in low yields. A more effective approach is the use of a copper-catalyzed Ullmann-type reaction. This method facilitates the formation of the carbon-nitrogen bond under more controlled conditions. The reaction proceeds by the coordination of the amine to a copper(I) catalyst, followed by coupling with an alkyl halide. The carboxylic acid group can participate in the reaction, and its deprotonation by a suitable base is a key step in the catalytic cycle.

Experimental Protocols

This section details a representative experimental protocol for the N-alkylation of this compound using a copper-catalyzed Ullmann-type reaction. This protocol is adapted from established methods for the N-arylation of 2-bromobenzoic acids, as direct N-alkylation procedures for the specified substrate are not widely reported.[1][2] Researchers should consider this as a starting point and may need to optimize conditions for their specific alkylating agent and scale.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K(_2)CO(_3))

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Nitrogen gas (inert atmosphere)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with nitrogen gas for 10-15 minutes to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive flow of nitrogen, add anhydrous dimethyl sulfoxide (DMSO) to the flask. Stir the mixture to form a suspension. Add the alkyl halide (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 12 to 24 hours depending on the reactivity of the alkyl halide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation

The following table summarizes representative quantitative data for copper-catalyzed N-arylation of substituted 2-bromobenzoic acids. While not a direct N-alkylation, this data provides a useful benchmark for expected yields under similar Ullmann-type conditions. Optimization of the protocol for specific alkyl halides is recommended to achieve comparable or higher yields.

EntryAmineHalogenated Benzoic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aniline2-Bromobenzoic acidCu powder / Cu(_2)OK(_2)CO(_3)2-Ethoxyethanol1302497[1]
21-Aminonaphthalene2-Bromobenzoic acidCu powder / Cu(_2)OK(_2)CO(_3)2-Ethoxyethanol1302497[1]
31-Aminopyrene2-Bromobenzoic acidCu powder / Cu(_2)OK(_2)CO(_3)2-Ethoxyethanol1302497[1]
4Aniline2-Bromo-5-methoxybenzoic acidCu powder / Cu(_2)OK(_2)CO(_3)2-Ethoxyethanol1302499[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed N-alkylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Combine Reactants: This compound, CuI, L-Proline, K2CO3 start->setup inert Establish Inert Atmosphere (N2) setup->inert add_reagents Add DMSO and Alkyl Halide inert->add_reagents react Heat and Stir (90-100 °C) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Continue if incomplete quench Cool and Quench (Acidify with HCl) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end End (Pure Product) purify->end

Caption: General workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship

The following diagram illustrates the key logical relationships in the copper-catalyzed N-alkylation reaction.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product substrate This compound coordination Coordination of Amine to Cu(I) substrate->coordination alkyl_halide Alkyl Halide (R-X) coupling Coupling with Alkyl Halide alkyl_halide->coupling catalyst CuI / L-Proline catalyst->coordination base K2CO3 base->coordination solvent DMSO solvent->coupling temperature 90-100 °C temperature->coupling coordination->coupling product N-Alkyl-2-amino-4,6-dibromobenzoic acid coupling->product

Caption: Key components and steps in the copper-catalyzed N-alkylation.

References

The Strategic Utility of 2-Amino-4,6-dibromobenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dibromobenzoic acid is a valuable and versatile synthetic building block in medicinal chemistry. Its unique trifunctionalized aromatic core, featuring an amine, a carboxylic acid, and two bromine atoms, provides a strategic platform for the construction of a diverse array of bioactive molecules. The presence of the bromine atoms at positions 4 and 6, and the amino and carboxyl groups in a 1,2-relationship, makes this molecule a prime precursor for the synthesis of heterocyclic systems, particularly quinazolinones. These resulting compounds have demonstrated significant potential across various therapeutic areas, including oncology, as well as in the development of novel antimicrobial and anti-inflammatory agents.

The strategic placement of the two bromine atoms not only influences the electronic properties of the molecule but also offers reactive handles for further functionalization through cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on quinazolinone derivatives.

Key Applications in Bioactive Molecule Synthesis

Derivatives of this compound have shown significant promise in several therapeutic areas. The resulting scaffolds have been successfully incorporated into molecules targeting key biological pathways implicated in various diseases.

  • Antimicrobial Agents: Quinazolinone derivatives synthesized from bromo-substituted anthranilic acids have exhibited potent antibacterial and antifungal activities. The dibromo-substitution pattern can enhance the lipophilicity of the resulting molecules, potentially improving their ability to penetrate microbial cell membranes.

  • Anti-inflammatory Agents: The quinazolinone scaffold is a known pharmacophore in the design of anti-inflammatory drugs. Derivatives of 2-aminobenzoic acid have been explored for their ability to modulate inflammatory pathways.

  • Anticancer Agents: The 2-aminobenzoic acid core is a key feature in many kinase inhibitors, which are designed to interfere with signaling pathways that control cell growth and proliferation. The dibromo-substituents can be leveraged to explore structure-activity relationships in the development of novel anticancer therapeutics.

Data Presentation: Antimicrobial Activity of Bromo-Substituted Quinazolinone Derivatives

The following table summarizes the antimicrobial activity of various bromo-substituted quinazolinone derivatives, demonstrating the potential of molecules derived from precursors like this compound. The data is presented as the Zone of Inhibition in millimeters (mm) and the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDDerivative TypeTarget OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
A-2 6-bromo-quinazolinoneE. coli--[1]
A-3 6-bromo-quinazolinoneA. niger--[1]
A-4 6-bromo-quinazolinoneP. aeruginosa--[1]
A-6 6-bromo-quinazolinoneC. albicans--[1]
VIIa 6,8-dibromo-quinazolinoneE. coli-1.56[2]
VIIa 6,8-dibromo-quinazolinoneS. typhimurium-3.125[2]
VIIa 6,8-dibromo-quinazolinoneL. monocytogenes-1.56[2]
VIIa 6,8-dibromo-quinazolinoneS. aureus-25[2]
VIIa 6,8-dibromo-quinazolinoneP. aeruginosa-25[2]
VIIa 6,8-dibromo-quinazolinoneB. cereus-25[2]
VIIc 6,8-dibromo-quinazolinoneC. albicans-0.78[2]
VIIc 6,8-dibromo-quinazolinoneA. flavus-0.097[2]

Note: Specific zone of inhibition values for compounds A-2, A-3, A-4, and A-6 were not provided in the source material, but their activity was described as "excellent".

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone

This protocol describes a representative synthesis of a bioactive quinazolinone derivative starting from this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Formamide

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation of this compound:

    • In a round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1 equivalents of benzoyl chloride dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-benzamido-4,6-dibromobenzoic acid.

  • Cyclization to form the Quinazolinone Ring:

    • Combine the dried 2-benzamido-4,6-dibromobenzoic acid (1.0 equivalent) with an excess of formamide (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture at 150-160°C for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature, and pour it into ice-cold water.

    • A solid precipitate of 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone will form.

    • Filter the solid, wash with water, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol 2: General Procedure for the Synthesis of 3-Substituted-6,8-dibromo-2-phenyl-4(3H)-quinazolinones

This protocol outlines the further functionalization at the N-3 position of the quinazolinone ring.

Materials:

  • 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation/Arylation:

    • To a solution of 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone (1.0 equivalent) in anhydrous DMF, add a base (1.5 equivalents of K₂CO₃ or 1.2 equivalents of NaH) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add the desired alkyl or aryl halide (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature or gentle heating (50-60°C) until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 3-substituted-6,8-dibromo-2-phenyl-4(3H)-quinazolinone.

Visualizations

Synthesis Workflow

A This compound B Acylation (Benzoyl Chloride, Pyridine) A->B Step 1 C 2-Benzamido-4,6-dibromobenzoic acid B->C D Cyclization (Formamide, Heat) C->D Step 2 E 6,8-Dibromo-2-phenyl-4(3H)-quinazolinone D->E F N-Alkylation/Arylation (R-X, Base) E->F Step 3 G 3-Substituted-6,8-dibromo-2-phenyl- 4(3H)-quinazolinone F->G

Caption: General workflow for the synthesis of bioactive quinazolinones.

Logical Relationship of Bioactivity

cluster_0 Starting Material cluster_1 Core Scaffold cluster_2 Bioactive Derivatives This compound This compound Quinazolinone Quinazolinone This compound->Quinazolinone Synthesis Antimicrobial Agents Antimicrobial Agents Quinazolinone->Antimicrobial Agents Anti-inflammatory Agents Anti-inflammatory Agents Quinazolinone->Anti-inflammatory Agents Anticancer Agents Anticancer Agents Quinazolinone->Anticancer Agents

Caption: Derivation of bioactive molecules from the starting material.

Potential Kinase Inhibition Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade\n(e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade\n(e.g., MAPK/ERK) Activates Cell Proliferation\n& Survival Cell Proliferation & Survival Signaling Cascade\n(e.g., MAPK/ERK)->Cell Proliferation\n& Survival Promotes Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->Receptor Tyrosine Kinase Inhibits

References

Application Notes: Step-by-Step Guide to the Sandmeyer Reaction of 2-Amino-4,6-dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis, enabling the conversion of a primary aromatic amine to an aryl halide.[1][2] This reaction proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by a halide anion, typically catalyzed by a copper(I) salt.[3][4] This application note provides a detailed, step-by-step guide for the Sandmeyer reaction of 2-Amino-4,6-dibromobenzoic acid, a substrate featuring both steric hindrance and electron-withdrawing groups, which can present challenges in achieving high yields. The protocol herein is adapted from established procedures for structurally similar molecules, such as other halogenated anthranilic acid derivatives.[5][6][7]

Reaction Principle

The Sandmeyer reaction of this compound involves two key steps:

  • Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid, HCl) at low temperatures (0-5 °C).[3]

  • Halogenation: The resulting diazonium salt is then treated with a copper(I) halide (e.g., copper(I) chloride, CuCl) solution. The copper(I) salt catalyzes the substitution of the diazonium group with a chloride anion, leading to the formation of 2-Chloro-4,6-dibromobenzoic acid and the evolution of nitrogen gas.[4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl)37% (concentrated)e.g., Fisher Scientific
Copper(I) Chloride (CuCl)≥97%e.g., Sigma-Aldrich
Distilled Water---
Dichloromethane (CH₂Cl₂)ACS Reagent, ≥99.5%e.g., VWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagente.g., Sigma-Aldrich
Ice---
Step 1: Diazotization of this compound
  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (e.g., 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 60 mL) and water (e.g., 60 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (e.g., 0.11 mol) in water (e.g., 30 mL) and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of this compound over a period of 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.

Step 2: Sandmeyer Chlorination
  • In a separate 500 mL beaker, dissolve copper(I) chloride (e.g., 0.12 mol) in concentrated hydrochloric acid (e.g., 50 mL) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-Chloro-4,6-dibromobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data

The following table summarizes the expected molar quantities and yields for the Sandmeyer reaction of this compound. Please note that yields can vary depending on the reaction scale and purity of the starting materials. Yields for Sandmeyer reactions on electron-deficient anilines can range from moderate to good.[8][9]

CompoundMolecular Weight ( g/mol )Moles (mol)Mass (g)RoleExpected Yield (%)
This compound294.920.1029.49Starting Material---
Sodium Nitrite (NaNO₂)69.000.117.59Diazotizing Agent---
Copper(I) Chloride (CuCl)98.990.1211.88Catalyst---
2-Chloro-4,6-dibromobenzoic acid314.37--Product60-80%

Visualizations

Experimental Workflow

G Experimental Workflow for the Sandmeyer Reaction cluster_0 Diazotization (Step 1) cluster_1 Sandmeyer Chlorination (Step 2) cluster_2 Work-up and Purification (Step 3) A Suspend this compound in HCl/H2O B Cool to 0-5 °C A->B D Slowly add NaNO2 solution to the suspension B->D C Prepare cold NaNO2 solution C->D E Stir for 30 min at 0-5 °C D->E G Add diazonium salt solution to CuCl solution E->G E->G Transfer Diazonium Salt F Prepare cold CuCl in HCl solution F->G H Warm to RT and stir I Heat to 50-60 °C J Cool to RT I->J Proceed to Work-up K Extract with CH2Cl2 J->K L Wash with H2O and brine K->L M Dry over Na2SO4 and concentrate L->M N Recrystallize M->N O Pure 2-Chloro-4,6-dibromobenzoic acid N->O

Caption: Workflow for the Sandmeyer reaction of this compound.

Reaction Mechanism

G Mechanism of the Sandmeyer Reaction cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Ar-NH2 This compound Diazonium_Salt Ar-N2+ Cl- (Diazonium Salt) Ar-NH2->Diazonium_Salt NaNO2, HCl, 0-5 °C CuCl Cu(I)Cl Aryl_Radical Ar• (Aryl Radical) + N2 Diazonium_Salt->Aryl_Radical e- transfer from Cu(I) CuCl2 Cu(II)Cl2 CuCl->CuCl2 Oxidation Ar-Cl 2-Chloro-4,6-dibromobenzoic acid Aryl_Radical->Ar-Cl Cl• transfer CuCl2->CuCl Reduction (catalyst regeneration)

References

Application of 2-Amino-4,6-dibromobenzoic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-4,6-dibromobenzoic acid is a halogenated aromatic amino acid with a unique substitution pattern that makes it a valuable building block in the synthesis of advanced materials. The presence of amino and carboxylic acid groups allows for the formation of amides, esters, and coordination complexes, while the bromine atoms provide sites for cross-coupling reactions and influence the electronic properties of the resulting materials. These features make this compound a precursor for a range of functional materials, including heterocyclic compounds for electronic and pharmaceutical applications, as well as a potential ligand for the synthesis of metal-organic frameworks (MOFs) and luminescent metal complexes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 81190-68-3[1]
Molecular Formula C₇H₅Br₂NO₂[1]
Molecular Weight 294.93 g/mol [1]
Appearance Colorless to light yellow crystal or solid[2]
Melting Point ~155-157 °C[2]
Solubility Soluble in common organic solvents (alcohols, ethers, dichloromethane), slightly soluble in water.[2]

Section 1: Synthesis of Heterocyclic Functional Materials

This compound is an excellent precursor for the synthesis of heterocyclic compounds such as benzoxazinones and quinazolinones. These scaffolds are of significant interest in materials science and medicinal chemistry due to their diverse biological activities and potential applications in organic electronics.

Application: Synthesis of 6,8-Dibromo-2-substituted-4H-3,1-benzoxazin-4-ones

Benzoxazinones are important intermediates for the synthesis of quinazolinones and other functional molecules. The following protocol is adapted from established methods for the synthesis of related benzoxazinones.

Experimental Protocol: Synthesis of 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine (or other suitable solvent like dioxane)

  • Procedure:

    • Acylation: To a solution of this compound (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

    • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cyclization: The intermediate, N-acetyl-2-amino-4,6-dibromobenzoic acid, can be cyclized to the benzoxazinone by heating at reflux in acetic anhydride.

    • Work-up: After completion of the reaction, remove the excess acetic anhydride under reduced pressure. Triturate the residue with a non-polar solvent like hexane or ether to precipitate the product.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Logical Workflow for Benzoxazinone Synthesis

cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start This compound acylation Acylation with Acetic Anhydride start->acylation Pyridine cyclization Cyclization (Reflux in Acetic Anhydride) acylation->cyclization workup Removal of Excess Reagent cyclization->workup purification Recrystallization workup->purification product 6,8-Dibromo-2-methyl- 4H-3,1-benzoxazin-4-one purification->product cluster_reactants Reactants cluster_synthesis Solvothermal Synthesis cluster_processing Post-Synthesis Processing cluster_product Final Material linker This compound dissolve Dissolve in Solvent (e.g., DMF) linker->dissolve metal Metal Salt (e.g., Zn(NO₃)₂) metal->dissolve heat Heat in Sealed Vial (80-150 °C, 24-72h) dissolve->heat cool Slow Cooling heat->cool filter_wash Filter and Wash cool->filter_wash activate Activate (Solvent Exchange/Vacuum) filter_wash->activate mof Porous MOF Crystals activate->mof cluster_system Sensing System cluster_interaction Interaction & Response cluster_detection Detection complex Luminescent Metal Complex of this compound binding Binding of Analyte to Complex complex->binding analyte Analyte analyte->binding luminescence_change Change in Luminescence (Quenching or Enhancement) binding->luminescence_change detection Optical Detection luminescence_change->detection

References

Application Notes and Protocols: Laboratory Preparation of 2-Amino-4,6-dibromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of 2-Amino-4,6-dibromobenzoic acid and its derivatives. This compound serves as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. The protocols detailed below are based on established chemical transformations and can be adapted for the synthesis of a variety of derivatives, including esters, amides, and heterocyclic compounds such as quinazolinones.

Physicochemical Properties

This compound is a crystalline solid. Its key physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₅Br₂NO₂
Molecular Weight294.93 g/mol
AppearanceColorless to light yellow crystal or solid
Melting PointApproximately 155-157°C
SolubilitySoluble in common organic solvents (alcohols, ethers, dichloromethane), slightly soluble in water.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 2-aminobenzoic acid. Due to the strong activating nature of the amino group, polybromination is a common side reaction.[1] Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial for achieving the desired dibrominated product. An alternative approach involves the protection of the amino group, for example, by acetylation, to modulate its activating effect and improve regioselectivity.[1]

Experimental Protocol: Direct Bromination of 2-Aminobenzoic Acid

This protocol describes a potential method for the synthesis of this compound. Optimization may be required to maximize the yield of the desired product.

Materials:

  • 2-Aminobenzoic acid

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Ice

  • Standard laboratory glassware and equipment

Procedure:

  • In a well-ventilated fume hood, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Quantitative Data (Representative):

ParameterValue
Starting Material2-Aminobenzoic acid
ProductThis compound
Expected Yield60-75%
Purity (by HPLC/NMR)>95% (after purification)

Note: These values are representative and may vary depending on the specific reaction conditions and scale.

Synthesis of this compound Derivatives

The amino and carboxylic acid functionalities of this compound allow for a wide range of derivatizations to produce esters, amides, and heterocyclic compounds. These derivatives are of interest in drug discovery due to their potential biological activities.

Ester Derivatives

Esterification of the carboxylic acid group can be achieved by reaction with an alcohol in the presence of an acid catalyst.

Materials:

  • This compound

  • Methanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1 equivalent) in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ProductMethyl 2-Amino-4,6-dibromobenzoate
Expected Yield80-90%
Purity (by HPLC/NMR)>98% (after purification)
Amide Derivatives

Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the mixture.

  • Add benzylamine (1.1 equivalents) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ProductN-Benzyl-2-amino-4,6-dibromobenzamide
Expected Yield70-85%
Purity (by HPLC/NMR)>98% (after purification)
Heterocyclic Derivatives: Quinazolinones

2-Aminobenzoic acid derivatives are valuable precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities.[2][3]

Materials:

  • This compound

  • Acetic anhydride

  • Ammonium acetate

Procedure:

  • A mixture of this compound (1 equivalent) and acetic anhydride (3 equivalents) is heated at reflux for 2 hours.

  • The excess acetic anhydride is removed under reduced pressure to yield the intermediate N-acetyl-2-amino-4,6-dibromobenzoic acid.

  • The crude intermediate is then heated with an excess of ammonium acetate at 150-160°C for 2 hours.

  • The reaction mixture is cooled and triturated with cold water.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude quinazolinone can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
Product6,8-Dibromo-2-methyl-4(3H)-quinazolinone
Expected Yield65-80%
Purity (by HPLC/NMR)>97% (after purification)

Visualizations of Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization A 2-Aminobenzoic Acid B Bromination (Br2, Acetic Acid) A->B C This compound B->C D 2-Amino-4,6- dibromobenzoic Acid E1 Esterification (Alcohol, Acid) D->E1 E2 Amide Coupling (Amine, Coupling Agent) D->E2 E3 Cyclization (e.g., Acetic Anhydride, Ammonium Acetate) D->E3 F1 Ester Derivative E1->F1 F2 Amide Derivative E2->F2 F3 Quinazolinone Derivative E3->F3 Signaling_Pathway_Hypothesis cluster_drug_action Hypothetical Mechanism of Action Drug 2-Amino-4,6-dibromobenzoic Acid Derivative (e.g., Quinazolinone) Target Kinase / Enzyme (e.g., PI3K, HDAC) Drug->Target Inhibition Pathway Signaling Pathway (e.g., Cell Growth, Proliferation) Target->Pathway Regulation Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Amino-4,6-dibromobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct method for the synthesis of this compound is the electrophilic dibromination of 2-aminobenzoic acid (anthranilic acid) using a suitable brominating agent in a solvent such as glacial acetic acid. The amino (-NH₂) and carboxylic acid (-COOH) groups on the aromatic ring direct the position of the incoming bromine atoms.

Q2: What are the primary challenges and potential side reactions in this synthesis?

A2: The primary challenges include controlling the regioselectivity of the bromination and preventing over-bromination. The strong activating nature of the amino group can lead to the formation of polybrominated byproducts, such as 3,5-dibromoanthranilic acid and tribromo-aminobenzoic acids.[1] Under harsh conditions, decarboxylation of the starting material or product can occur, leading to the formation of brominated anilines.[1] If glacial acetic acid is used as a solvent, N-acetylation of the amino group is a possible side reaction.[1]

Q3: How can I minimize the formation of isomeric byproducts like 3,5-dibromoanthranilic acid?

A3: The formation of isomeric byproducts is a common issue. To favor the formation of the 4,6-dibromo isomer over the 3,5-dibromo isomer, careful control of reaction conditions is crucial. This includes the choice of solvent, reaction temperature, and the rate of addition of the brominating agent. Starting with 4-bromo-2-aminobenzoic acid could be a strategy to improve regioselectivity for the second bromination at the 6-position.

Q4: What are the recommended purification methods for the crude product?

A4: Recrystallization is the most common and effective method for purifying crude this compound. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. If the product is still colored after recrystallization, treatment with activated charcoal during the recrystallization process can help remove colored impurities.

Q5: What analytical techniques are suitable for characterizing the final product and assessing its purity?

A5: A combination of analytical techniques is recommended for a thorough assessment of purity and structural confirmation. High-Performance Liquid Chromatography (HPLC) is ideal for determining the purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides confirmation of the chemical structure. Mass Spectrometry (MS) confirms the molecular weight of the product. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value (approximately 155-157°C) suggests high purity.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider extending the reaction time or moderately increasing the temperature.
Suboptimal stoichiometry of reagents.- Carefully verify the molar ratios of 2-aminobenzoic acid and the brominating agent.
Poor quality of starting materials.- Ensure the purity of the starting materials by checking their melting point or using other analytical techniques.
Product Contamination / Low Purity Presence of unreacted starting materials.- Optimize reaction conditions to drive the reaction to completion. - Purify the crude product using recrystallization.
Formation of polybrominated byproducts (e.g., 3,5-dibromo or tribromo derivatives).[1]- Use a stoichiometric amount of the brominating agent (e.g., a 2:1 molar ratio of bromine to 2-aminobenzoic acid). - Add the brominating agent slowly and at a controlled temperature to minimize over-reaction.
"Oiling out" during recrystallization instead of crystal formation.- Reheat the solution to redissolve the oil and add a small amount of additional hot solvent to reduce saturation. - Allow the solution to cool more slowly.
Inconsistent Results Variability in reagent quality.- Use reagents from a consistent and reliable source.
Fluctuations in reaction conditions.- Ensure precise control over temperature, stirring rate, and addition of reagents.
Presence of moisture.- Use dry solvents and glassware, as moisture can affect the reactivity of the brominating agent.

Data Presentation

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material 2-Aminobenzoic Acid (Anthranilic Acid)
Brominating Agent Bromine (Br₂)
Solvent Glacial Acetic Acid
**Molar Ratio (2-Aminobenzoic Acid : Br₂) **1 : 2.1
Reaction Temperature 15-20°C
Reaction Time 2-4 hours
Work-up Quenching with water, filtration
Purification Recrystallization from ethanol/water
Expected Yield 60-75%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Aminobenzoic acid

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (for quenching excess bromine)

  • Ethanol

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Cool the solution to 15-20°C in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution of 2-aminobenzoic acid over a period of 1-2 hours, while maintaining the temperature between 15-20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

  • If the solution has a persistent orange/brown color from excess bromine, add a small amount of sodium bisulfite solution until the color disappears.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, a mixture of ethanol and water can be used.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals to obtain pure this compound.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Reaction_Step Dibromination 2-Aminobenzoic_Acid->Reaction_Step  Br₂, Glacial Acetic Acid   Target_Molecule This compound Reaction_Step->Target_Molecule

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizeConditions Optimize Reaction Conditions (Time, Temp) CheckPurity->OptimizeConditions OptimizeConditions->ImpureProduct Recrystallize Recrystallize Product ImpureProduct->Recrystallize Yes End High Yield & Purity ImpureProduct->End No CheckIsomers Check for Isomers (e.g., 3,5-dibromo) Recrystallize->CheckIsomers AdjustStoichiometry Adjust Bromine Stoichiometry CheckIsomers->AdjustStoichiometry AdjustStoichiometry->Start

Caption: Troubleshooting workflow for optimizing synthesis.

References

Technical Support Center: Purification of Crude 2-Amino-4,6-dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-4,6-dibromobenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist in obtaining a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Product will not dissolve in the chosen recrystallization solvent, even with heating. Inappropriate Solvent: this compound has both polar (amino and carboxylic acid) and non-polar (dibrominated benzene ring) characteristics, which can make solvent selection challenging. The chosen solvent may be too non-polar or too polar. Insufficient Solvent: Not enough solvent has been added to dissolve the compound at elevated temperature.Solvent Selection: Screen for an appropriate solvent. Good starting points include ethanol, methanol, or a mixed solvent system like ethanol/water. The compound is soluble in many organic solvents like alcohols and ethers, but only slightly soluble in water. Increase Solvent Volume: Add the hot solvent in small increments with continuous stirring and heating until the solid completely dissolves.
Oily droplets form instead of crystals as the solution cools ("oiling out"). High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid. Supersaturated Solution: The solution is too concentrated, causing the product to come out of solution above its melting point. Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth.Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the concentration. Slow Cooling: Allow the solution to cool slowly. Insulating the flask can promote gradual cooling and crystal formation. Alternative Purification: If oiling persists, consider a preliminary purification step like column chromatography to remove the bulk of impurities.
No crystals form, even after cooling and placing in an ice bath. Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form. Supersaturation without Nucleation: The solution is supersaturated, but crystal growth has not been initiated.Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound.
The recrystallized product is still colored (e.g., yellow or brown). Colored Impurities: The crude product contains colored impurities that have similar solubility profiles to the desired compound. These can arise from side-reactions during synthesis.Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Use sparingly, as it can also adsorb the product. Perform a hot filtration to remove the charcoal before cooling. Repeat Recrystallization: A second recrystallization may be necessary to achieve a colorless product.
The final yield of purified product is very low. Using Too Much Solvent: This is a common cause of low yield, as a significant amount of the product will remain in the mother liquor. Premature Crystallization: The product crystallizes out during a hot filtration step. Incomplete Precipitation: Not all of the dissolved product has crystallized out of solution upon cooling.Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Prevent Premature Crystallization: Pre-heat the funnel and receiving flask for hot filtration. Keep the solution hot throughout the transfer. Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials or side reactions during synthesis. If the compound is synthesized by the bromination of 2-aminobenzoic acid, potential impurities could include unreacted starting material, the mono-brominated intermediate (2-amino-4-bromobenzoic acid or 2-amino-6-bromobenzoic acid), or other isomers. Side reactions at high temperatures or under acidic conditions might also lead to byproducts.[1]

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is approximately 155-157°C. A sharp melting point within this range is a good indicator of high purity.

Q3: Which solvents are best for the recrystallization of this compound?

A3: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on its chemical structure, good solvents to screen are ethanol, methanol, and mixed solvent systems such as ethanol/water. The compound is generally soluble in alcohols and ethers, and slightly soluble in water.

Q4: Can column chromatography be used for purification?

A4: Yes, if recrystallization is ineffective at removing certain impurities, column chromatography using silica gel is a viable alternative.[2][3] A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, would be a typical starting point for elution.

Q5: What analytical techniques can be used to assess the purity of the final product?

A5: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, and Mass Spectrometry (MS) confirms the molecular weight.[2] A sharp melting point is also a good qualitative indicator of purity.[2]

Quantitative Data Summary

The following table provides representative data for a typical recrystallization procedure. Note that optimal values may vary based on the scale of the experiment and the impurity profile of the crude material.

ParameterValueNotes
Crude Material to Solvent Ratio (w/v) 1 g : 15-25 mLThis is an estimated starting range for ethanol. The minimum amount of hot solvent should be used.
Heating Temperature ~78 °C (Boiling point of Ethanol)Heat to the boiling point of the chosen solvent to ensure complete dissolution.
Cooling Temperature 0-5 °CUse an ice-water bath for at least 30 minutes to maximize crystal precipitation.
Expected Yield 70-90%Yields can be lower if multiple recrystallizations are needed or if there is a high impurity load.
Purity (Post-Recrystallization) >98%As determined by HPLC or NMR.

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Selected solvent (e.g., ethanol or an ethanol/water mixture)

  • Two Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass rod

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Filter the hot solution quickly to remove the activated charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.

  • Analysis: Determine the melting point and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).

Purification Workflow Diagram

PurificationWorkflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude 2-Amino-4,6- dibromobenzoic acid B Add minimum hot solvent (e.g., Ethanol) A->B C Completely dissolved solution B->C D Add activated charcoal C->D E Hot filtration C->E If solution is not colored D->E F Slow cooling to room temp. E->F G Cool in ice bath F->G H Crystal formation G->H I Vacuum filtration H->I J Wash with ice-cold solvent I->J K Dry crystals J->K L Pure Product K->L

Caption: Recrystallization workflow for this compound.

References

Common side reactions in the synthesis of 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dibromobenzoic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format to help you resolve specific experimental challenges.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The bromination of anthranilic acid may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature, though be cautious of side reactions.[1]

    • Suboptimal Reagent Stoichiometry: Carefully verify the molar ratios of your reactants. An insufficient amount of the brominating agent (e.g., N-Bromosuccinimide or bromine) will lead to incomplete conversion.

    • Degradation of Starting Material or Product: Ensure that the reaction conditions are not overly harsh. Excessive temperatures or extreme pH levels can lead to the degradation of both the starting material and the desired product.[1]

    • Poor Quality of Starting Materials: The purity of your initial anthranilic acid is crucial. It is advisable to verify the purity of starting materials through methods like melting point analysis or NMR spectroscopy.[1]

Issue 2: Formation of Multiple Products/Spots on TLC

  • Question: My TLC plate shows multiple spots, indicating a mixture of products. What are these impurities and how can I minimize their formation?

  • Answer: The formation of multiple products is a common issue in the bromination of activated aromatic rings.

    • Isomeric Impurities: The bromination of anthranilic acid can yield various isomers. Direct bromination in acetic acid can produce a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid.[2] The formation of the desired 4,6-isomer requires careful control of reaction conditions.

    • Over- or Under-brominated Species: You may be forming mono-brominated intermediates or tri-brominated byproducts.[1][3] Adjusting the stoichiometry of the brominating agent and controlling the reaction time can help to minimize these.

    • Side Reactions: Decarboxylation is a potential side reaction, especially under acidic conditions and at elevated temperatures, which can lead to the formation of bromoaniline derivatives.[4]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: I'm having trouble isolating a pure sample of this compound from the reaction mixture. What purification strategies are most effective?

  • Answer:

    • Recrystallization: This is often an effective method for purifying the final product. Experiment with different solvent systems. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] The difference in solubility between the desired dibromo- product and mono-bromo byproducts can be exploited; for instance, dibromoanthranilic acid is nearly insoluble in boiling water, while mono-bromo derivatives are more soluble.[2]

    • Column Chromatography: If recrystallization is insufficient to remove persistent impurities, column chromatography using silica gel is a recommended alternative.[1]

    • Aqueous Work-up: During the work-up phase, emulsions can sometimes form. Using brine washes can help to break up these emulsions.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Anthranilic Acid: Incomplete reaction will leave the starting material in your crude product.

  • Mono-brominated Anthranilic Acids: Incomplete bromination can result in isomers of mono-bromoanthranilic acid.

  • Isomeric Dibromo-anthranilic Acids: Positional isomers, such as 3,5-dibromoanthranilic acid, are common byproducts depending on the reaction conditions.[1][2]

  • Tri-brominated Species: Over-bromination can lead to the formation of tribromo-derivatives.

  • Decarboxylation Products: At higher temperatures, decarboxylation can produce dibromoaniline impurities.[4]

Q2: Which analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying the structure of any significant impurities.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and aids in the identification of unknown impurities.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[1]

Q3: How does the presence of the amino and carboxylic acid groups influence the bromination reaction?

A3: Both the amino (-NH₂) and carboxylic acid (-COOH) groups are ortho-, para-directing. However, the amino group is a much stronger activating group. Therefore, bromination will be directed to the positions ortho and para to the amino group (positions 4 and 6). The electron-withdrawing nature of the bromine atoms, once substituted, will deactivate the ring, making subsequent brominations progressively more difficult.

Q4: Can decarboxylation be a significant side reaction?

A4: Yes, decarboxylation is a potential side reaction, particularly under acidic conditions and at elevated temperatures.[4] This would result in the formation of 3,5-dibromoaniline from the desired product. To minimize this, it is advisable to use moderate temperatures and avoid unnecessarily harsh acidic conditions if the reaction mechanism allows.

Data Presentation

Table 1: Potential Impurities and Analytical Detection Methods

ImpurityPotential OriginSuggested Analytical Method
Anthranilic AcidIncomplete brominationHPLC, ¹H NMR
Mono-bromoanthranilic acid isomersIncomplete brominationHPLC, MS, ¹H NMR
3,5-dibromoanthranilic acidNon-regioselective brominationHPLC, ¹H NMR
2-Amino-4,5,6-tribromobenzoic acidOver-brominationHPLC, MS
3,5-dibromoanilineDecarboxylation of productHPLC, MS

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for similar compounds and may require optimization.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve anthranilic acid (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice-salt bath to between 0 and 5 °C.

  • Bromination:

    • Prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.

    • Add the bromine solution dropwise to the cooled and stirred solution of anthranilic acid over 1-2 hours, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase) to observe the consumption of the starting material and the formation of the product.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice water with stirring.

    • The crude product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove excess acetic acid and bromine.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

    • Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_and_Side_Reactions A Anthranilic Acid B This compound (Desired Product) A->B + 2 Br₂ C Mono-bromo Isomers A->C Incomplete Bromination D 3,5-dibromo Isomer A->D Side Reaction E Tri-bromo Product B->E Over-bromination F Decarboxylation Product (Dibromoaniline) B->F High Temp / Acidic Cond. C->B Further Bromination Troubleshooting_Workflow start Start Synthesis check_tlc Monitor Reaction (TLC/HPLC) start->check_tlc reaction_complete Reaction Complete? check_tlc->reaction_complete extend_time Extend Reaction Time reaction_complete->extend_time No workup Aqueous Work-up & Isolation reaction_complete->workup Yes extend_time->check_tlc analyze_purity Analyze Purity (NMR, HPLC, MS) workup->analyze_purity low_yield Low Yield? workup->low_yield pure_product Pure Product? analyze_purity->pure_product purify Purify (Recrystallization or Column Chromatography) pure_product->purify No end End pure_product->end Yes purify->analyze_purity low_yield->analyze_purity No optimize Optimize Stoichiometry & Conditions low_yield->optimize Yes optimize->start

References

How to resolve solubility issues with 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-4,6-dibromobenzoic acid.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in my chosen solvent.

A1: This is a common issue that can often be resolved by considering the solvent choice and experimental conditions. This compound is generally soluble in polar organic solvents.

  • Verify Solvent Polarity: Ensure you are using a solvent with appropriate polarity. Highly polar aprotic solvents are often effective for dissolving substituted benzoic acids.

  • Increase Solvent Volume: The concentration of your solution may be too high. Try increasing the amount of solvent.

  • Apply Gentle Heat: Gently warming the mixture while stirring can significantly increase the solubility of the compound. However, be cautious to avoid decomposition, as the compound should be stored away from high temperatures.

  • Use Sonication: An ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

  • Consider a Co-Solvent System: If a single solvent is ineffective, a mixture of solvents can be employed. For instance, adding a small amount of a highly effective solvent like DMSO or DMF to a less effective one may improve overall solubility.[1]

Q2: The compound precipitates out of my aqueous solution.

A2: The solubility of this compound in aqueous solutions is highly dependent on pH, a common characteristic of amino acids.[1][2][3][4]

  • Check and Adjust pH: The compound has both an acidic carboxylic acid group and a basic amino group, making its solubility lowest at its isoelectric point. To dissolve it in an aqueous medium, adjust the pH away from this point.

    • Basic Conditions: Adding a base (e.g., dilute NaOH or KOH) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1]

    • Acidic Conditions: Adding an acid (e.g., dilute HCl) will protonate the amino group, which can also increase solubility.

Q3: How can I choose the best solvent for my reaction?

A3: The ideal solvent will depend on the specific requirements of your experiment (e.g., reaction conditions, compatibility with other reagents).

  • Initial Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the most suitable one. Good starting points for substituted aminobenzoic acids include DMF and DMSO.[1]

  • Literature Review: Check for publications involving similar compounds or reactions to see which solvent systems have been used successfully.

  • Consider Reaction Compatibility: Ensure the chosen solvent does not interfere with your planned chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a colorless to light yellow crystalline solid. It is soluble in common organic solvents such as alcohols, ethers, and dichloromethane, and it is slightly soluble in water. Its solubility in aqueous solutions is highly influenced by pH.

Q2: In which organic solvents is this compound most likely to be soluble?

A2: Based on its structure and data for similar compounds, it is expected to be soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It also shows solubility in alcohols (e.g., ethanol, methanol) and dichloromethane.[1]

Q3: How does pH affect the solubility of this compound in water?

A3: As an amino acid, its solubility in water is lowest at its isoelectric point (pI), where the molecule has a net neutral charge. Adjusting the pH to be more acidic or more basic will increase its solubility by forming a charged species (a protonated amine in acid or a deprotonated carboxylate in base), which is more readily solvated by water.[1][4]

Q4: Can I heat the solvent to dissolve this compound?

A4: Yes, gently heating the solvent is a common technique to increase the solubility of many compounds, including aminobenzoic acid derivatives.[1] However, it is important to avoid prolonged exposure to high temperatures to prevent potential degradation.

Q5: What should I do if the compound "oils out" instead of dissolving or crystallizing?

A5: "Oiling out" can occur if the compound is impure or if the solution is supersaturated. Try reheating the solution to dissolve the oil and then allowing it to cool more slowly. Adding a small amount of a co-solvent in which the compound is more soluble might also help.

Data on Solubility

SolventExpected SolubilityRecommendations for Dissolution
WaterSlightly SolubleAdjust pH to acidic or basic range.
N,N-Dimethylformamide (DMF)SolubleStir at room temperature. Gentle heating can be applied.[1]
Dimethyl sulfoxide (DMSO)SolubleStir at room temperature. Gentle heating can be applied.[1]
EthanolSolubleStir at room temperature. May require gentle heating.
MethanolSolubleStir at room temperature. May require gentle heating.
DichloromethaneSolubleStir at room temperature.
Diethyl EtherSolubleStir at room temperature.
HexaneInsolubleNot a recommended solvent.

Disclaimer: The solubility data presented here is qualitative and based on general chemical principles and data for analogous compounds. It is highly recommended to perform experimental solubility tests to determine the optimal conditions for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound in an Organic Solvent
  • Weigh the desired amount of this compound and transfer it to a clean, dry flask equipped with a magnetic stir bar.

  • Add the selected organic solvent (e.g., DMF, DMSO) to the flask to achieve the desired concentration.

  • Begin stirring the mixture at room temperature.

  • If the compound does not fully dissolve, gently heat the mixture (e.g., to 40-50 °C) while continuing to stir.

  • Alternatively, place the flask in an ultrasonic bath for 10-15 minute intervals until the solid is completely dissolved.

  • Once dissolved, allow the solution to cool to the desired temperature for your experiment.

Protocol 2: General Procedure for Dissolving this compound in an Aqueous Solution
  • Weigh the desired amount of this compound and transfer it to a beaker containing the desired volume of water.

  • Stir the suspension at room temperature.

  • Slowly add a dilute acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) solution dropwise while monitoring the dissolution of the solid.

  • Continue adding the acid or base until the this compound is fully dissolved.

  • Measure the final pH of the solution and adjust as necessary for your experimental requirements.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Dissolve This compound check_dissolution Does it dissolve? start->check_dissolution solvent_issue Issue: Incomplete Dissolution check_dissolution->solvent_issue No success Success: Compound Dissolved check_dissolution->success Yes strategy1 Strategy 1: Increase Solvent Volume solvent_issue->strategy1 strategy2 Strategy 2: Gentle Heating / Sonication solvent_issue->strategy2 strategy3 Strategy 3: Change Solvent (e.g., DMF, DMSO) solvent_issue->strategy3 strategy4 Strategy 4: Use Co-Solvent System solvent_issue->strategy4 strategy1->check_dissolution strategy2->check_dissolution strategy3->check_dissolution strategy4->check_dissolution

Caption: Troubleshooting workflow for dissolving this compound.

Aqueous_Solubility_Logic compound This compound (in aqueous solution) check_ph What is the pH? compound->check_ph pI At Isoelectric Point (pI) (Net neutral charge) check_ph->pI Near pI acidic_ph Acidic pH (< pI) (Amino group protonated) check_ph->acidic_ph Acidic basic_ph Basic pH (> pI) (Carboxylic acid deprotonated) check_ph->basic_ph Basic low_solubility Low Solubility pI->low_solubility high_solubility1 Increased Solubility acidic_ph->high_solubility1 high_solubility2 Increased Solubility basic_ph->high_solubility2

Caption: Logical relationship between pH and aqueous solubility.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-4,6-dibromobenzoic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for coupling reactions involving 2-Amino-4,6-dibromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this compound?

A1: this compound is a versatile building block, and its bromine atoms serve as excellent handles for various palladium-catalyzed cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with a wide range of amines.[1]

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.[2]

  • Heck Coupling: To form carbon-carbon bonds with alkenes.

Q2: Why am I observing low yields in my coupling reactions with this substrate?

A2: Low yields with this compound can stem from several factors, primarily related to its structure:

  • Steric Hindrance: The presence of two bromine atoms ortho and para to the amino group, and ortho to the carboxylic acid, creates significant steric bulk. This can hinder the approach of coupling partners and the catalyst.[3][4]

  • Electronic Effects: The amino group is activating, while the carboxylic acid and bromine atoms are deactivating, creating a complex electronic environment that can influence the catalytic cycle.

  • Substrate Solubility: The compound may have limited solubility in common organic solvents, affecting reaction kinetics.[5]

  • Side Reactions: Competing reactions like dehalogenation (hydrodebromination) can consume the starting material.[6]

Q3: Is it necessary to protect the amino or carboxylic acid group before running a coupling reaction?

A3: Protection strategy depends on the specific reaction and coupling partner:

  • Amino Group: For many palladium-catalyzed reactions, the free amino group can coordinate to the metal center, potentially inhibiting the catalyst. Protection as a Boc-carbamate or another suitable group can sometimes improve yields by preventing this and reducing the likelihood of side reactions.[6]

  • Carboxylic Acid Group: The carboxylic acid can be deprotonated by the base used in the coupling reaction, which can affect its solubility and electronic properties. In some cases, esterification to a methyl or ethyl ester may be beneficial.

Q4: How can I minimize the formation of the dehalogenated byproduct?

A4: Dehalogenation, the replacement of a bromine atom with hydrogen, is a common side reaction.[6] To minimize it:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the desired reductive elimination step over competing pathways.[6]

  • Base Selection: Use a milder base. For instance, in Suzuki-Miyaura couplings, K₂CO₃ or K₃PO₄ may be preferable to stronger bases like alkoxides.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling reaction.[5]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a proton source for dehalogenation.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

IssuePotential Cause(s)Recommended Solution(s)
1. Low or No Conversion of Starting Material - Inactive catalyst- Low reaction temperature- Poor substrate solubility- Inappropriate ligand or base- Use a pre-catalyst or ensure efficient in-situ catalyst generation.- Gradually increase the reaction temperature in 10 °C increments (typically 80-120 °C).[5]- Test different solvents or solvent mixtures (e.g., Toluene, Dioxane, DMF, with or without water).[5]- Screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) and different bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu).[7][8]
2. Significant Formation of Dehalogenated Byproduct - Catalyst promoting hydrodehalogenation- Presence of proton sources- High reaction temperature- Switch to a ligand known to favor reductive elimination (e.g., biaryl phosphine ligands).[6]- Use rigorously dried solvents and reagents.[5]- Optimize for the lowest effective temperature.[5]- Consider N-protection of the amino group.[6]
3. Formation of Homocoupled Products - Oxygen contamination in the reaction- In Suzuki coupling, issues with the base- In Sonogashira, presence of copper and oxygen- Thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[9]- Ensure the appropriate base and stoichiometry are used for the specific boronic acid/ester.[9]- For Sonogashira, consider running under copper-free conditions to prevent Glaser coupling.[9]
4. Reaction Stalls Before Completion - Catalyst decomposition- Product inhibition- Use a more stable pre-catalyst or a higher catalyst loading.- Consider a different ligand that provides a more stable catalytic complex.- If possible, dilute the reaction mixture as it proceeds.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001245
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001288
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O801875
4CataXCium A Pd G3 (2)-K₃PO₄ (2)Toluene/H₂O110892

Table 2: Ligand Screening for Buchwald-Hartwig Amination with Aniline

EntryPalladium Source (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Conversion (%)
1Pd₂(dba)₃ (1)DavePhosNaOt-Bu (1.5)Toluene901665
2Pd₂(dba)₃ (1)JohnPhosNaOt-Bu (1.5)Toluene901685
3Pd₂(dba)₃ (1)XPhosNaOt-Bu (1.5)Toluene9016>95
4Pd₂(dba)₃ (1)tBuBrettPhosNaOt-Bu (1.5)Toluene901678

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., Toluene/H₂O 10:1). Purge the solution with the inert gas for 15-20 minutes. Then, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 1.1-1.2 times the mol% of the palladium catalyst), and a base (e.g., NaOt-Bu, 1.5-2 equiv) to an oven-dried reaction vessel.[6]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[6]

  • Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[6]

  • Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.[6]

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI) under an inert atmosphere.[5]

  • Solvent and Reagent Addition: Add degassed solvent (e.g., DMF) and a base (e.g., Et₃N). Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.[5]

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 70 °C) under argon. Monitor progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.[5]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Catalyst & Ligand solvent->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purify by Chromatography extract->purify end End purify->end

General experimental workflow for cross-coupling reactions.

G start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions OK? check_conditions->conditions_ok optimize_catalyst Optimize Catalyst System (Ligand, Base, Pd Source) catalyst_ok Yield Improved? optimize_catalyst->catalyst_ok reagents_ok->check_conditions Yes solution_reagents Solution: Use purified reagents, verify stoichiometry. reagents_ok->solution_reagents No conditions_ok->optimize_catalyst Yes solution_conditions Solution: Increase temperature, prolong reaction time, screen solvents. conditions_ok->solution_conditions No success Problem Solved catalyst_ok->success Yes fail Consult Further catalyst_ok->fail No solution_reagents->check_reagents solution_conditions->check_conditions solution_catalyst Solution: Screen different ligands and bases.

Troubleshooting workflow for low-yield coupling reactions.

References

Troubleshooting guide for the bromination of 2-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of 2-aminobenzoic acid (anthranilic acid).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the bromination of 2-aminobenzoic acid, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction produced a mixture of products, not the desired monobrominated compound. How can I improve selectivity?

A1: Polysubstitution is a common side reaction due to the strong activating nature of the amino group, which can lead to the formation of di- or even tri-brominated products.[1][2] To achieve selective monobromination, the most effective strategy is to protect the amino group by acetylation.[1][2] The resulting N-acetyl group is less activating, allowing for more controlled bromination, primarily at the para position.[2] The acetyl group can be subsequently removed by hydrolysis.[1][2]

Q2: The yield of my desired brominated product is very low. What are the possible causes and how can I improve it?

A2: Low yields can arise from several factors:

  • Incomplete Reaction: The reaction time may be too short or the temperature too low. Consider increasing the reaction time or slightly raising the temperature, while carefully monitoring for the formation of byproducts.[1]

  • Product Loss During Workup: Significant amounts of the product may be lost during purification steps. Optimize your purification method, such as using fractional crystallization to separate mono- and di-brominated products based on their differing solubilities.[1]

  • Side Reactions: Unwanted side reactions, such as decarboxylation, can consume your starting material or product. This is more likely to occur under harsh acidic conditions and at high temperatures.[1]

  • Substrate Deactivation: In strongly acidic media, the amino group can be protonated to form an ammonium ion (-NH₃⁺), which deactivates the aromatic ring towards electrophilic substitution.[2]

Q3: My final product is discolored. How can I remove colored impurities?

A3: Colored impurities can often be removed during the purification process.

  • Recrystallization: This is a primary method for purifying solid products. Choosing an appropriate solvent is crucial.[3]

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your desired product.[3]

Q4: I am having trouble separating the different brominated isomers. What separation techniques can I use?

A4: The separation of brominated 2-aminobenzoic acid isomers can be challenging due to their similar properties.

  • Fractional Crystallization: This technique exploits the differences in solubility of the isomers in a particular solvent. For instance, 3,5-dibromoanthranilic acid is nearly insoluble in boiling water, while the monobrominated product is more soluble, allowing for their separation.[4]

  • pH-Mediated Crystallization: By carefully controlling the pH, the solubility of the different isomers can be modulated, enabling selective precipitation.[5]

Q5: How can I confirm the identity and purity of my final product?

A5: Several analytical techniques can be used to characterize your product:

  • Melting Point: A sharp melting point within the expected range is a good indicator of purity.[3] For example, the reported melting point for 2-amino-5-bromobenzoic acid is 213-215 °C.[6]

  • Spectroscopy: Techniques like FT-IR and NMR spectroscopy can confirm the structure of your compound.[7]

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction and assess the purity of the final product.

Data Presentation

The following table summarizes key quantitative data related to the bromination of 2-aminobenzoic acid and its derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Aminobenzoic AcidC₇H₇NO₂137.14146-148
2-Amino-5-bromobenzoic AcidC₇H₆BrNO₂216.04213-215[6]
2-Amino-3,5-dibromobenzoic AcidC₇H₅Br₂NO₂294.93~270 (decomposes)[4]
2-Amino-4-bromobenzoic acidC₇H₆BrNO₂216.04230-234[3]

Experimental Protocols

Protocol 1: Direct Bromination of 2-Aminobenzoic Acid

This method can produce a mixture of mono- and di-brominated products.[4][8]

  • Dissolve sodium 2-aminobenzoate in glacial acetic acid.

  • Cool the solution to 15 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Filter the precipitated product, wash with benzene, and dry.

  • Separate the mono- and di-brominated products by fractional crystallization. For example, add the mixture to boiling water containing a small amount of hydrochloric acid. The insoluble material is 2-amino-3,5-dibromobenzoic acid, while 2-amino-5-bromobenzoic acid precipitates from the filtrate upon cooling.[8]

Protocol 2: Selective Monobromination via Acetylation

This two-step protocol improves the selectivity for the monobrominated product.[1]

Step 1: Acetylation of 2-Aminobenzoic Acid

  • Dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Slowly add acetic anhydride with stirring.

  • Gently heat the mixture to complete the reaction.

  • Pour the warm mixture into ice-cold water to precipitate the N-acetyl-2-aminobenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-Acetyl-2-aminobenzoic Acid and Deprotection

  • Dissolve the dried N-acetyl-2-aminobenzoic acid in glacial acetic acid and cool in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

  • Allow the mixture to stir at room temperature to complete the reaction.

  • Pour the reaction mixture into cold water to precipitate the crude N-acetyl-brominated product.

  • Collect the product by vacuum filtration and wash with water. A wash with a sodium bisulfite solution can be used to remove excess bromine.

  • Hydrolyze the acetyl group by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Neutralize the solution to precipitate the final monobrominated 2-aminobenzoic acid.

  • Collect the product by filtration, wash with water, and dry.

Visualizations

The following diagrams illustrate key aspects of the bromination of 2-aminobenzoic acid.

reaction_pathway start 2-Aminobenzoic Acid intermediate Polybrominated Products (e.g., 2-Amino-3,5-dibromobenzoic acid) start->intermediate Excess Bromine product Monobrominated Product (e.g., 2-Amino-5-bromobenzoic acid) start->product Controlled Bromination side_product Decarboxylation Products start->side_product Harsh Conditions (High Temp, Strong Acid)

Caption: Reaction pathway for the bromination of 2-aminobenzoic acid.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Conditions (Time, Temp, Stoichiometry) start->check_reaction check_workup Review Purification Method (e.g., Recrystallization) start->check_workup check_starting_material Verify Starting Material Purity start->check_starting_material solution1 Optimize Conditions check_reaction->solution1 solution2 Refine Purification check_workup->solution2 solution3 Use Pure Starting Material check_starting_material->solution3

Caption: Troubleshooting workflow for bromination issues.

logical_relationships activating_group Amino Group (-NH2) (Strongly Activating) polysubstitution Polysubstitution (Di- & Tri-bromination) activating_group->polysubstitution Leads to protecting_group Protecting Group (e.g., Acetyl) activating_group->protecting_group Requires monosubstitution Selective Monobromination protecting_group->monosubstitution Enables

Caption: Logical relationship between functional groups and reaction outcome.

References

Avoiding decomposition of 2-Amino-4,6-dibromobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical advice and troubleshooting strategies to prevent the decomposition of 2-Amino-4,6-dibromobenzoic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most common decomposition pathway for this compound, like many other aminobenzoic acids, is decarboxylation.[1][2][3] This reaction involves the loss of a carbon dioxide (CO₂) molecule from the carboxylic acid group, particularly under acidic conditions or at elevated temperatures, leading to the formation of 3,5-dibromoaniline as a major byproduct.[4]

Q2: Which reaction conditions are most likely to cause decomposition?

A2: High temperatures and strongly acidic conditions are the primary drivers of decomposition.[4][5] The amino group, being electron-donating, can facilitate electrophilic substitution at the carbon atom bearing the carboxyl group, which promotes decarboxylation.[3] Reactions requiring prolonged heating or the use of strong acids like sulfuric acid or hydrochloric acid should be carefully monitored.[6]

Q3: My reaction mixture turned dark, and TLC analysis shows multiple spots. What is likely happening?

A3: A dark coloration and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of decomposition and side product formation.[4] The primary impurity is likely the decarboxylated product, 3,5-dibromoaniline. Other possibilities include dimerization or other secondary reactions involving the reactive amino group.[4]

Q4: How can I minimize the risk of decarboxylation during a reaction?

A4: To minimize decarboxylation, it is crucial to control the reaction conditions. Key strategies include:

  • Temperature Control: Maintain the lowest possible temperature required for the reaction to proceed.

  • pH Management: Avoid strongly acidic conditions where possible. If an acid is necessary, consider using a milder one or a buffered system.

  • Protecting Groups: In multi-step syntheses, protecting the amino or carboxylic acid group can prevent unwanted side reactions and enhance stability.[7][8]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading over time.[4]

Q5: Is this compound stable under normal storage conditions?

A5: Yes, the compound is generally stable under standard storage conditions. It should be stored in a cool, dry place, avoiding high temperatures, direct sunlight, and humidity to prevent degradation over time.[5]

Troubleshooting Guide: Common Reactions

Decomposition issues often arise during specific synthetic transformations. This guide addresses common problems encountered during the acylation of the amino group, a frequent reaction for this substrate.

Logical Flow for Troubleshooting

G start Problem Observed: Low Yield / Multiple Products check_temp Is Reaction Temperature > 80°C? start->check_temp check_acid Are Strong Acids (e.g., H₂SO₄) Used? check_temp->check_acid No sol_temp Solution: - Lower temperature - Use milder conditions check_temp->sol_temp Yes check_purity Was Starting Material Purity Confirmed? check_acid->check_purity No sol_acid Solution: - Use milder coupling agents (e.g., EDC/HOBt) - Consider non-acidic catalyst check_acid->sol_acid Yes sol_purity Solution: - Recrystallize starting material - Perform column chromatography check_purity->sol_purity No end_node Implement Solution & Monitor check_purity->end_node Yes sol_temp->end_node sol_acid->end_node sol_purity->end_node

Caption: Troubleshooting logic for acylation reactions.

Data Summary: Troubleshooting Acylation Reactions
Problem Potential Cause Recommended Solution
Low Yield & Presence of 3,5-dibromoaniline Decarboxylation: The reaction temperature is too high, or the conditions are too acidic.[4]1. Lower the reaction temperature and extend the reaction time. 2. If applicable, switch from strong acid catalysts to milder coupling agents like EDC or DCC.[7]
Incomplete Reaction Poor Solubility: The starting material is not fully dissolved in the reaction solvent. Reduced Nucleophilicity: The bromine atoms are electron-withdrawing, which can decrease the nucleophilicity of the amino group, requiring harsher conditions than unsubstituted analogs.[4]1. Test different solvents or solvent mixtures (e.g., DMF, Dioxane). 2. Gradually increase the temperature while monitoring for decomposition via TLC. 3. Consider using a slight excess of the acylating agent.
Multiple Unidentified Byproducts Side Reactions: The amino group may participate in undesired side reactions. The carboxylic acid could also react if not protected.1. Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing reactions on the amino group.[7] 2. Purify the starting material to remove any impurities that could catalyze side reactions.[4]

Key Experimental Protocols

To minimize decomposition, employing optimized and controlled experimental procedures is essential.

Protocol 1: Stable Acylation of this compound

This protocol uses a common coupling agent to achieve N-acetylation under mild conditions, reducing the risk of decarboxylation.

Workflow for Stable Acylation

G A 1. Dissolve Reactants - this compound - Acetic Acid - HOBt in DMF B 2. Cool to 0°C - Use ice bath A->B C 3. Add Coupling Agent - Add EDC portion-wise B->C D 4. Reaction - Stir at 0°C for 30 min - Warm to RT overnight C->D E 5. Monitor Progress - Use TLC to check for  starting material consumption D->E F 6. Work-up & Purification - Aqueous work-up - Recrystallization or chromatography E->F

Caption: Experimental workflow for controlled acylation.

Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent), acetic acid (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.1 equivalents) portion-wise while stirring. Maintain the temperature at 0°C for 30 minutes to form the active ester.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction's progress using TLC. The disappearance of the starting material indicates completion.

  • Work-up: Dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography.

Protocol 2: Boc Protection of the Amino Group

Protecting the amino group can be useful in multi-step syntheses where the carboxylic acid needs to be modified first.

Methodology:

  • Dissolution: Suspend this compound (1 equivalent) in a mixture of dioxane and water.

  • Basification: Add NaOH (2.5 equivalents) and stir until the solid dissolves completely.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) dissolved in dioxane dropwise to the solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate.

  • Isolation: Acidify the aqueous layer to pH 2-3 with cold 1N HCl. The Boc-protected product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Inherent Properties & Decomposition Pathway

Understanding the compound's properties is the first step in troubleshooting.

Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₅Br₂NO₂[10][11]
Molecular Weight 294.93 g/mol [10][11]
Appearance Colorless to light yellow crystal or solid[5]
Purity (Typical) ≥98%[10]
Solubility Soluble in alcohols, ethers, dichloromethane; slightly soluble in water.[5]
CAS Number 81190-68-3[10][11]

Primary Decomposition Pathway

G cluster_0 Decarboxylation A This compound B 3,5-dibromoaniline A->B Heat / Acid (Δ / H⁺) C CO₂

Caption: Decarboxylation of the parent compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Amino-4,6-dibromobenzoic acid. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound by direct bromination of 2-aminobenzoic acid (anthranilic acid)?

A1: Direct bromination of anthranilic acid is not a recommended method for obtaining this compound. The amino (-NH₂) group is a strong activating and ortho-, para-directing group, while the carboxylic acid (-COOH) group is a deactivating and meta-directing group. During electrophilic bromination of anthranilic acid, substitution is directed to the positions activated by the amino group, primarily yielding 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid. The desired 4,6-dibromo substitution pattern is not favored.

Q2: What is a reliable synthetic route for this compound?

A2: A more reliable and scalable approach involves a multi-step synthesis starting from a precursor where the directing effects of the substituents favor the desired bromination pattern. A recommended route starts with the bromination of p-toluidine (4-methylaniline) to form 2,6-dibromo-4-methylaniline, followed by the oxidation of the methyl group to a carboxylic acid.

Q3: What are the main challenges in scaling up this synthesis?

A3: Key challenges in scaling up this synthesis include:

  • Controlling the bromination reaction: Ensuring selective dibromination without the formation of mono- or tri-brominated impurities.

  • Managing the oxidation reaction: The oxidation of the methyl group can be a vigorous reaction and requires careful control of temperature and reagent addition.

  • Product purification: Removing unreacted starting materials, intermediates, and byproducts to achieve high purity of the final product.

  • Handling hazardous materials: Both bromine and strong oxidizing agents are hazardous and require appropriate safety precautions, especially on a larger scale.

Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Proposed Synthetic Pathway

A plausible and scalable synthetic route for this compound is a two-step process starting from p-toluidine.

Synthesis_Pathway p_toluidine p-Toluidine intermediate 2,6-Dibromo-4-methylaniline p_toluidine->intermediate Bromination (Br₂, Acetic Acid) final_product This compound intermediate->final_product Oxidation (e.g., KMnO₄)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-methylaniline

Materials:

  • p-Toluidine

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (10%)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Add 10% sodium bisulfite solution to quench any excess bromine (the orange color will disappear).

  • Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and then dry the solid.

  • Recrystallize the crude product from ethanol to obtain pure 2,6-dibromo-4-methylaniline.[1]

Step 2: Synthesis of this compound

Materials:

  • 2,6-Dibromo-4-methylaniline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add a solution of sodium hydroxide in deionized water.

  • Add 2,6-dibromo-4-methylaniline (1 equivalent) to the alkaline solution.

  • Heat the mixture to 80-90 °C.

  • Slowly and portion-wise, add potassium permanganate (approximately 3-4 equivalents) to the reaction mixture over several hours. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue heating the mixture until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (a brown solid).

  • Wash the manganese dioxide cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Slowly acidify the filtrate with hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Filter the precipitate, wash with cold deionized water, and dry to yield this compound.

Troubleshooting Guide

Step 1: Bromination of p-Toluidine
Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase the reaction time or slightly increase the amount of bromine. Monitor the reaction closely by TLC.
Product loss during workup.Ensure complete precipitation by using a sufficient amount of ice water. Wash the product with cold water to minimize dissolution.
Formation of Multiple Products (mono-, tri-brominated) Incorrect stoichiometry of bromine.Carefully control the addition of bromine (2.1 equivalents).
Non-uniform reaction temperature.Maintain a low and consistent temperature during bromine addition.
Product is colored (yellow/brown) Presence of unreacted bromine.Wash the crude product with a sodium bisulfite solution until the color disappears.
Formation of colored impurities.Recrystallize the product from a suitable solvent like ethanol. The use of activated charcoal during recrystallization can also help.
Step 2: Oxidation of 2,6-Dibromo-4-methylaniline
Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete oxidation.Ensure sufficient potassium permanganate is added. The purple color should persist for a short time after the final addition. Increase the reaction time or temperature if necessary.
Product loss during workup.Ensure the manganese dioxide is washed thoroughly to recover any adsorbed product. Carefully control the pH during precipitation to maximize product isolation.
Reaction is too vigorous or uncontrollable Too rapid addition of potassium permanganate.Add the potassium permanganate in small portions over an extended period. Ensure efficient stirring and cooling capacity.
Product is contaminated with starting material Incomplete reaction.As above, ensure complete oxidation by monitoring with TLC/HPLC.
Product is impure (contains manganese salts) Inefficient removal of manganese dioxide.Ensure thorough filtration and washing of the manganese dioxide. The final product can be redissolved in a basic solution and re-precipitated to remove inorganic impurities.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Bromination Step check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Workup Procedure start->check_workup incomplete Incomplete Reaction check_reaction->incomplete loss_workup Product Loss During Workup check_workup->loss_workup increase_time Increase reaction time or Br₂ stoichiometry incomplete->increase_time Yes optimize_precipitation Optimize precipitation (more ice water) and washing (cold solvent) loss_workup->optimize_precipitation Yes end Yield Improved increase_time->end optimize_precipitation->end

Caption: Troubleshooting workflow for low yield in the bromination step.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 81190-68-3
Molecular Formula C₇H₅Br₂NO₂
Molecular Weight 294.93 g/mol
Melting Point 170-172 °C
Appearance Off-white to pale yellow solid

Table 2: Representative Reaction Parameters and Expected Yields

Step Reactants Key Reagents Solvent Temperature Typical Yield
1. Bromination p-Toluidine, Bromine-Glacial Acetic Acid0-10 °C70-80%
2. Oxidation 2,6-Dibromo-4-methylanilineKMnO₄, NaOHWater80-90 °C60-70%

References

Technical Support Center: Characterization of 2-Amino-4,6-dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of 2-Amino-4,6-dibromobenzoic acid.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₇H₅Br₂NO₂--INVALID-LINK--[1]
Molecular Weight 294.93 g/mol --INVALID-LINK--[1]
CAS Number 81190-68-3--INVALID-LINK--[1]
Appearance Colorless to light yellow crystal or solid--INVALID-LINK--[2]
Melting Point ~155-157 °C--INVALID-LINK--[2]
Solubility Soluble in alcohols, ethers, dichloromethane; slightly soluble in water.--INVALID-LINK--[2]

Synthesis and Potential Impurities

Understanding the synthetic route is critical for anticipating potential impurities. A likely laboratory synthesis involves the direct bromination of an aminobenzoic acid precursor. Based on this, several process-related impurities could be present in the final product.

cluster_synthesis Hypothetical Synthesis Workflow Start 2-Aminobenzoic Acid (Starting Material) Reaction Electrophilic Bromination Start->Reaction Reagent Bromine (Br₂) in Glacial Acetic Acid Reagent->Reaction Product Crude this compound Reaction->Product Purification Recrystallization (e.g., from Ethanol/Water) Product->Purification Final Purified Product Purification->Final

Caption: Hypothetical synthesis workflow for this compound.

Potential Impurity Profile
Impurity NameStructurePotential OriginRecommended Detection Method
Starting Material 2-Aminobenzoic acidIncomplete reaction.HPLC, ¹H NMR
Mono-brominated Isomers e.g., 2-Amino-4-bromobenzoic acid, 2-Amino-6-bromobenzoic acidIncomplete bromination.HPLC, LC-MS
Tri-brominated Product 2-Amino-3,4,6-tribromobenzoic acidOver-bromination.HPLC, LC-MS
Isomeric Dibromo Products e.g., 2-Amino-3,5-dibromobenzoic acidNon-regioselective bromination.HPLC, ¹H NMR
Decarboxylation Product 3,5-DibromoanilineHigh reaction temperatures.GC-MS, LC-MS

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the analysis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My ¹H NMR spectrum shows only two singlets in the aromatic region, but I expected more complex splitting. Is my product correct?

A1: Yes, this is the expected pattern. Due to the substitution pattern of this compound, the two aromatic protons (at the C3 and C5 positions) are chemically equivalent and do not have adjacent protons to couple with. Therefore, they appear as two distinct singlets. The broadness of the -NH₂ and -COOH protons can vary, and they may exchange with deuterium if using solvents like D₂O or DMSO-d₆ with residual water.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH ~12.5-13.5 (broad s, 1H)~168-170
Ar-H (C3-H) ~7.8 (s, 1H)~138-140
Ar-H (C5-H) ~7.4 (s, 1H)~115-117
-NH₂ ~5.0-6.0 (broad s, 2H)-
Ar-C (C1) -~110-112
**Ar-C (C2-NH₂) **-~148-150
Ar-C (C4-Br) -~118-120
Ar-C (C6-Br) -~108-110

Q2: I see unexpected small peaks in my ¹H NMR. What could they be?

A2: These could be residual solvents or process-related impurities.

  • Check for common solvents: Compare the unknown peaks to the known chemical shifts of solvents used during synthesis and purification (e.g., ethanol, acetic acid, ethyl acetate, hexanes).

  • Look for impurity patterns:

    • Starting Material (2-Aminobenzoic acid): Will show a more complex aromatic pattern (multiplets).

    • Mono-brominated species: Will exhibit doublet or triplet patterns in the aromatic region due to proton-proton coupling.

    • Decarboxylation product (3,5-Dibromoaniline): Will lack the carboxylic acid proton and show a different aromatic splitting pattern.

Start Unexpected Peaks in NMR? CheckSolvent Compare peaks to known residual solvent shifts Start->CheckSolvent IsSolvent Peaks Match Solvent? CheckSolvent->IsSolvent Solvent Identify and quantify residual solvent. IsSolvent->Solvent Yes NotSolvent Peaks are likely impurities. IsSolvent->NotSolvent No AnalyzeImpurity Analyze aromatic region splitting pattern and integration. NotSolvent->AnalyzeImpurity ImpurityID Compare to potential impurities: - Starting Material - Mono/Tri-brominated species - Isomers AnalyzeImpurity->ImpurityID

Caption: Troubleshooting workflow for unexpected NMR peaks.

High-Performance Liquid Chromatography (HPLC)

Q3: I am seeing significant peak tailing in my HPLC chromatogram. How can I improve the peak shape?

A3: Peak tailing for this compound is common and typically caused by the interaction of the basic amino group with acidic residual silanol groups on the silica-based column packing.

  • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to bring the pH to between 2.5 and 3.5. This protonates the silanol groups, minimizing secondary interactions.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and will provide better peak shapes for basic analytes.

  • Reduce Sample Overload: Dilute your sample or reduce the injection volume. Overloading the column can lead to peak distortion.

Q4: My retention time is unstable and drifting between injections. What is the cause?

A4: Unstable retention times are usually due to issues with the mobile phase or column equilibration.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes, especially if the mobile phase composition has been changed.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable. Premixing solvents can be more reliable than online gradient mixing for isocratic methods.

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can cause retention time shifts.

Mass Spectrometry (MS)

Q5: What are the expected ions in the mass spectrum for this compound?

A5: Due to the presence of two bromine atoms, you should look for a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive pattern for any bromine-containing ion.

  • Molecular Ion (M⁺): You will see a cluster of peaks for the molecular ion. The most prominent will be at m/z 293, 295, and 297, corresponding to the combinations of [⁷⁹Br, ⁷⁹Br], [⁷⁹Br, ⁸¹Br], and [⁸¹Br, ⁸¹Br] isotopes, respectively. The peak at m/z 295 will be the most abundant in this cluster.

  • Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH and -COOH groups.

    • [M-OH]⁺: Loss of a hydroxyl group (17 Da). Look for a cluster around m/z 276/278/280.

    • [M-COOH]⁺: Loss of the carboxylic acid group (45 Da). This is often a very prominent fragment. Look for a cluster around m/z 248/250/252.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) - Purity Analysis

This protocol provides a starting point for method development.

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Sample Preparation for NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound product.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively dissolves the analyte and both the acidic -COOH and amine -NH₂ protons are typically observable.

  • Analysis: Transfer the solution to a clean 5 mm NMR tube for analysis. Acquire both ¹H and ¹³C spectra.

cluster_workflow General Characterization Workflow Sample Synthesized Product HPLC HPLC Analysis (Purity Check) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR NMR Spectroscopy (¹H and ¹³C) (Structure Confirmation) PurityCheck->NMR Yes Repurify Repurify Sample (Recrystallization or Chromatography) PurityCheck->Repurify No MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Pass Characterization Complete MS->Pass Repurify->HPLC

Caption: A typical workflow for the characterization of synthesized products.

References

Validation & Comparative

A Comparative Guide to 2-Amino-4,6-dibromobenzoic Acid and 2-Amino-4,6-dichlorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of 2-Amino-4,6-dibromobenzoic acid and 2-Amino-4,6-dichlorobenzoic acid, two halogenated anthranilic acid derivatives that serve as versatile building blocks in organic synthesis. The choice between these reagents can significantly influence reaction pathways, yields, and the overall efficiency of synthetic strategies, particularly in the development of pharmaceuticals and functional materials. This comparison is based on established chemical principles and available data for structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of these molecules are crucial for designing reaction conditions and purification strategies. While both compounds share a common structural backbone, the difference in the halogen substituents (bromine vs. chlorine) leads to variations in molecular weight, melting point, and solubility.

PropertyThis compound2-Amino-4,6-dichlorobenzoic acid
CAS Number 81190-68-3[1]20776-63-0
Molecular Formula C₇H₅Br₂NO₂[1]C₇H₅Cl₂NO₂
Molecular Weight 294.93 g/mol [1]206.03 g/mol
Appearance Colorless to light yellow crystal or solid[2]Solid/Powder
Melting Point ~155-157 °C[2]Not specified in the search results.
Solubility Soluble in common organic solvents (alcohols, ethers, dichloromethane), slightly soluble in water.[2]Not specified in the search results.

Synthesis

Representative Synthetic Workflow

cluster_start Starting Material cluster_reaction Key Transformation cluster_product Final Product start Substituted Nitrobenzoic Acid reaction Reduction of Nitro Group (e.g., with SnCl₂/HCl or catalytic hydrogenation) start->reaction product 2-Amino-4,6-dihalobenzoic Acid reaction->product

Caption: A general workflow for the synthesis of 2-amino-4,6-dihalobenzoic acids.

Comparative Reactivity in Synthesis

The primary distinction in the synthetic utility of these two compounds lies in the reactivity of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is generally weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond.[3][4][5][6] This difference is a critical consideration for synthetic planning.

3.1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

In these reactions, the oxidative addition of the aryl halide to the palladium catalyst is often the rate-determining step.[4] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, This compound is expected to be more reactive and require milder reaction conditions (lower temperatures, less active catalysts) than its dichloro counterpart.[3][4][6]

This differential reactivity can be exploited for selective functionalization in molecules containing both bromine and chlorine substituents.

Reactivity in Cross-Coupling

Dibromo This compound Reactivity Higher Reactivity in Pd-catalyzed Cross-Coupling Dibromo->Reactivity Dichloro 2-Amino-4,6-dichlorobenzoic acid

Caption: Expected reactivity comparison in palladium-catalyzed cross-coupling reactions.

3.2. Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halogens as leaving groups in SNAr reactions is generally the opposite of that in cross-coupling reactions. The more electronegative chlorine atom can better stabilize the negative charge that develops in the transition state of the Meisenheimer complex.[3] Therefore, 2-Amino-4,6-dichlorobenzoic acid may be more susceptible to SNAr reactions than the dibromo analogue, although the presence of the electron-donating amino group generally disfavors this type of reaction unless strong activation from other substituents is present or very strong nucleophiles are used.[5]

Applications in Synthesis

Both molecules are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The amino and carboxylic acid groups provide sites for a variety of transformations, such as amidation, esterification, and the formation of heterocyclic systems. The halogen atoms serve as handles for introducing further complexity through cross-coupling reactions.

  • This compound : Its higher reactivity in cross-coupling reactions makes it a suitable starting material when milder conditions are required. The bromine atoms can be sequentially or simultaneously replaced to build complex scaffolds.[7][8]

  • 2-Amino-4,6-dichlorobenzoic acid : While requiring more forcing conditions for cross-coupling, its use may be advantageous in multi-step syntheses where the chlorine atoms need to remain intact during earlier transformations involving a more reactive halide elsewhere in the molecule. It is a known intermediate in the synthesis of various pharmaceuticals.

Experimental Protocols (Representative examples)

While direct comparative experimental data for these specific compounds is limited, the following protocols for related transformations illustrate the general conditions that would be employed.

5.1. Suzuki-Miyaura Cross-Coupling (Hypothetical)

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide. Milder conditions may be sufficient for the dibromo compound, while the dichloro analogue would likely require a more active catalyst system and higher temperatures.

  • Reaction Setup : To a dry flask, add this compound (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (3.0 eq).

  • Solvent : A mixture of toluene and water (e.g., 4:1) is commonly used.

  • Execution : The flask is purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated, for example, to 80-100 °C, and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up : After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is then purified by column chromatography on silica gel.

5.2. Amide Bond Formation

This general protocol is applicable to both compounds for the coupling of the carboxylic acid group with an amine.

  • Activation : Dissolve the 2-Amino-4,6-dihalobenzoic acid (1 eq) in an anhydrous solvent like DMF or DCM. Add a coupling agent such as EDC (1.1 eq) and an additive like HOBt (1.1 eq). The mixture is stirred, often at 0 °C, for a short period to form the activated ester.

  • Coupling : The desired amine (1.1 eq) and a non-nucleophilic base like DIPEA (2-3 eq) are added to the reaction mixture.

  • Reaction : The reaction is typically allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up and Purification : The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. After drying and concentration, the product is purified by chromatography or recrystallization.

Experimental Workflow for Amide Coupling

start Dissolve dihalobenzoic acid in anhydrous solvent activation Add coupling agents (e.g., EDC, HOBt) at 0 °C start->activation coupling Add amine and base (e.g., DIPEA) activation->coupling reaction Stir at room temperature coupling->reaction workup Quench, extract, and wash reaction->workup purification Purify by chromatography or recrystallization workup->purification end Isolated Amide Product purification->end

Caption: A typical workflow for amide bond formation.

Conclusion

Both this compound and 2-Amino-4,6-dichlorobenzoic acid are valuable reagents in organic synthesis. The choice between them should be guided by the specific requirements of the synthetic route.

  • This compound is the preferred substrate for transformations requiring facile carbon-halogen bond cleavage, such as palladium-catalyzed cross-coupling reactions, allowing for milder conditions and potentially higher yields.

  • 2-Amino-4,6-dichlorobenzoic acid offers greater stability of the carbon-halogen bonds, which can be advantageous for multi-step syntheses where these positions need to remain unreacted in early steps. It may also be more suitable for SNAr reactions under appropriate conditions.

Researchers should consider the trade-off between reactivity and stability, as well as the cost and availability of each starting material, when designing their synthetic strategies.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-4,6-dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methods for the quantification of 2-Amino-4,6-dibromobenzoic acid, a key intermediate in various synthetic processes. Given the limited availability of specific validated methods for this exact compound, this document outlines common, high-performance techniques and provides representative experimental data from closely related aromatic and halogenated carboxylic acids to guide method selection and development. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are standard techniques for the analysis of small organic molecules.

Comparison of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and effective techniques for the quantification of aromatic carboxylic acids. HPLC-UV offers robustness and is widely available, making it a cost-effective choice for routine analysis. LC-MS/MS provides superior sensitivity and selectivity, which is crucial for analyzing complex matrices or trace-level impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV absorbance detection.Separation via liquid chromatography followed by mass-based detection of precursor and product ions, offering high specificity.
Specificity Moderate to High (dependent on chromatographic resolution from interfering species).Very High (can distinguish compounds with the same chromatographic retention time but different mass-to-charge ratios).
Sensitivity Typically in the microgram per milliliter (µg/mL) to high nanogram per milliliter (ng/mL) range.High sensitivity, often reaching picogram per milliliter (pg/mL) levels, making it ideal for trace analysis.[1]
Linearity Range Generally wide, often spanning 2-3 orders of magnitude.Excellent linearity over a wide dynamic range.
Limit of Detection (LOD) Representative: ~0.03 mg/mL for similar compounds.Can be as low as sub-µg/L levels for halogenated compounds.[2]
Limit of Quantification (LOQ) Representative: ~0.10 mg/mL for related analytes.Can be as low as 1 µg/L or lower for related analytes.[2]
Accuracy (% Recovery) Typically in the range of 98-102%.Generally within 80-120% is considered acceptable.[2]
Precision (% RSD) Intra-day and inter-day precision are commonly <2%.Relative Standard Deviation (%RSD) is typically less than 15%.[2]
Matrix Effect Less susceptible to matrix effects compared to LC-MS/MS.Can be significantly affected by matrix components, often requiring internal standards for accurate quantification.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher instrument cost and requires more specialized expertise for operation and data analysis.

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for analogous compounds and can be adapted and validated for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the accurate and precise quantification of this compound in bulk drug substances or simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic acids.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be selected, likely in the 254-280 nm range.[4]

  • Injection Volume: 10-20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filtration of the sample through a 0.45 µm filter is recommended to remove particulate matter.[5]

3. Analytical Procedure:

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices or for trace-level analysis.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column is typically used.[6]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.[6]

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for the analyte. For carboxylic acids, negative ion mode is common.[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments of the precursor ion).[7]

2. Preparation of Solutions:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but often at much lower concentrations. For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove matrix interferences.[8][9] An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all standards and samples to correct for matrix effects and variations in instrument response.[10]

3. Analytical Procedure:

  • Optimize the MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound to find the optimal precursor and product ions and their corresponding settings.

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Acquire the data in MRM mode.

  • Quantify the analyte by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Visualizations

To aid in understanding the experimental processes, the following diagrams illustrate a typical sample preparation workflow and the logical steps in analytical method selection.

SamplePreparationWorkflow Start Start: Sample Collection Sampling Representative Sampling Start->Sampling PreTreatment Initial Treatment (e.g., Homogenization, Dilution) Sampling->PreTreatment Extraction Extraction (LLE, SPE, or Protein Precipitation) PreTreatment->Extraction Filtration Filtration (0.22 or 0.45 µm) Extraction->Filtration Analysis HPLC or LC-MS/MS Analysis Filtration->Analysis End End: Data Interpretation Analysis->End

Figure 1. A generalized workflow for sample preparation prior to chromatographic analysis.

MethodSelection Requirement Analytical Requirement Concentration Analyte Concentration? Requirement->Concentration Matrix Sample Matrix Complexity? Requirement->Matrix HPLC HPLC-UV Concentration->HPLC High LCMS LC-MS/MS Concentration->LCMS Low (Trace) Matrix->HPLC Simple Matrix->LCMS Complex

Figure 2. A decision tree for selecting an appropriate analytical method.

References

Confirming the Structure of 2-Amino-4,6-dibromobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthetic organic compounds is a critical step in chemical research and drug development. For derivatives of 2-Amino-4,6-dibromobenzoic acid, a combination of spectroscopic techniques and analytical methods is essential to ensure the correct constitution and purity of the target molecules. This guide provides a comparative overview of common analytical techniques, detailed experimental protocols for synthesis and characterization, and supporting data to aid researchers in this process.

Comparison of Analytical Techniques for Structural Elucidation

The structural confirmation of this compound derivatives relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecular structure, and their combined application offers a high degree of confidence in the final assignment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.- ¹H NMR gives information on the chemical environment and multiplicity of protons. - ¹³C NMR provides information on the number and type of carbon atoms. - 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish connectivity between atoms.- Requires relatively pure samples. - Can be less sensitive for certain nuclei.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.- Excellent for identifying key functional groups like -NH₂, -C=O, and -OH. - Relatively quick and requires minimal sample preparation.- Complex spectra can be difficult to interpret fully. - Does not provide information on the overall molecular framework.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern.- Provides the exact molecular weight, confirming the molecular formula. - Fragmentation patterns can offer clues about the structure.- Isomeric compounds can have identical molecular weights. - Fragmentation can sometimes be complex and difficult to interpret.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.- Unambiguously determines the atomic arrangement and stereochemistry.- Requires a single, high-quality crystal, which can be challenging to obtain.

Experimental Protocols

General Synthesis of a Disubstituted Aminobenzoic Acid (Illustrative Example)

A potential synthetic route to this compound can be adapted from established methods for the synthesis of related compounds, such as the bromination of aminobenzoic acids.

Materials:

  • 2-Aminobenzoic acid (or a suitable precursor)

  • N-Bromosuccinimide (NBS) or Bromine

  • Appropriate solvent (e.g., acetic acid, dichloromethane)

  • Catalyst (if required, e.g., iron(III) bromide for bromination with Br₂)

Procedure:

  • Dissolve the starting aminobenzoic acid in the chosen solvent in a round-bottom flask.

  • If using bromine, add a catalytic amount of iron(III) bromide.

  • Slowly add the brominating agent (NBS or bromine) to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess bromine).

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine powder. Press the powder into a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum over a suitable mass range.

Spectroscopic Data Comparison

The following table provides expected spectroscopic data for this compound based on the analysis of related structures. Actual experimental values may vary slightly.

Spectroscopic DataThis compound (Expected)
¹H NMR (DMSO-d₆, ppm) δ ~7.8-8.0 (s, 1H, Ar-H), ~7.5-7.7 (s, 1H, Ar-H), Broad signal for -NH₂ and -COOH protons.
¹³C NMR (DMSO-d₆, ppm) Signals expected in the aromatic region (~110-150 ppm) and a signal for the carboxylic acid carbon (~165-175 ppm).
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~3300-2500 (O-H stretching of carboxylic acid), ~1700-1680 (C=O stretching), ~1600-1450 (C=C aromatic stretching).
Mass Spectrum (m/z) Molecular ion peak corresponding to the exact mass of C₇H₅Br₂NO₂.

Visualizing the Workflow and Synthesis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start Start synthesis Chemical Synthesis start->synthesis workup Reaction Workup synthesis->workup purification Purification (Recrystallization/Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of a chemical compound.

synthesis_pathway start 2-Aminobenzoic Acid reagents + 2 eq. NBS (or Br₂/FeBr₃) Solvent product This compound reagents->product Bromination

Caption: A representative synthetic pathway for the dibromination of an aminobenzoic acid.

A Comparative Guide to the Synthesis of 2-Amino-4,6-dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2-Amino-4,6-dibromobenzoic acid, a valuable building block in the development of pharmaceuticals and other fine chemicals. While a variety of methods exist for the synthesis of related brominated anthranilic acids, this document focuses on outlining potential pathways to the specific 4,6-dibromo isomer, providing a basis for methodological comparison and the validation of new synthetic approaches.

Introduction to this compound

This compound is a substituted anthranilic acid derivative. The presence of two bromine atoms on the aromatic ring, in addition to the amino and carboxylic acid functional groups, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The specific positioning of the bromine atoms at the 4 and 6 positions influences the electronic properties and steric environment of the molecule, offering unique opportunities for medicinal chemists and materials scientists.

Established Synthetic Strategies: A Comparative Overview

Detailed, peer-reviewed synthetic protocols specifically for this compound are not abundantly available in the public domain. However, based on established organic chemistry principles and published syntheses of analogous compounds, we can outline and compare two plausible synthetic strategies.

Route 1: Direct Bromination of 2-Aminobenzoic Acid (Anthranilic Acid)

This approach involves the direct electrophilic aromatic substitution of the starting material, anthranilic acid, with a brominating agent. The amino group is a strong activating group and directs ortho and para, while the carboxylic acid group is a meta-directing deactivator. This can lead to a mixture of brominated products.

Route 2: Multi-step Synthesis from a Pre-functionalized Precursor

An alternative strategy involves starting with a benzene ring that already possesses a substitution pattern that will direct the bromine atoms to the desired 4 and 6 positions relative to the eventual amino group. This often involves more steps but can offer greater control over the final product's regiochemistry. A hypothetical route could start from a suitably substituted nitrobenzoic acid.

The following table summarizes the key parameters of these two potential routes.

ParameterRoute 1: Direct Bromination of 2-Aminobenzoic AcidRoute 2: Synthesis from a Nitro-Precursor
Starting Material 2-Aminobenzoic Acid (Anthranilic Acid)4-Bromo-2-nitrobenzoic acid
Key Reactions Electrophilic Aromatic BrominationNitration, Bromination, Reduction
Potential Reagents Bromine, Acetic AcidNitrating Mixture (HNO₃/H₂SO₄), Bromine, Reducing Agent (e.g., Sn/HCl, H₂/Pd-C)
Anticipated Yield Variable, likely requires extensive purificationPotentially higher overall yield of the desired isomer
Purity of Crude Product Mixture of mono-, di-, and poly-brominated isomersHigher initial purity of the desired isomer
Number of Steps 1-2 steps3 or more steps
Advantages Fewer steps, readily available starting materialGreater regiochemical control
Disadvantages Poor selectivity, difficult separation of isomersLonger synthetic sequence, use of harsh reagents

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not readily found in the literature, the following represents a plausible experimental procedure for the direct bromination of anthranilic acid, which would likely yield a mixture of isomers including the target compound.

Protocol 1: Bromination of 2-Aminobenzoic Acid

Materials:

  • 2-Aminobenzoic acid (Anthranilic acid)

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (for quenching)

  • Dichloromethane (for extraction)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzoic acid in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into an ice-cold solution of sodium bisulfite to destroy excess bromine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product, a mixture of brominated isomers, would require purification by column chromatography or fractional crystallization to isolate this compound.

Validation of a New Synthetic Route

The validation of any new synthetic route to this compound would require a systematic approach to ensure its efficiency, reproducibility, and the purity of the final product.

Key Validation Steps:

  • Reaction Optimization: Systematically vary reaction parameters such as temperature, reaction time, solvent, and stoichiometry of reagents to maximize the yield of the desired product and minimize the formation of byproducts.

  • Product Characterization: Unequivocally confirm the structure of the synthesized this compound using a range of spectroscopic techniques, including:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of carbon atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify the key functional groups (amine, carboxylic acid, C-Br bonds).

  • Purity Analysis: Determine the purity of the final product using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any impurities.

    • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Reproducibility: Repeat the synthesis multiple times to ensure that the results are consistent and the process is reliable.

Visualizing Synthetic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of synthetic routes and validation processes.

Synthetic_Route_1 start 2-Aminobenzoic Acid reagents Br2, Acetic Acid start->reagents Bromination product_mixture Mixture of Brominated Isomers reagents->product_mixture purification Purification (Chromatography/Crystallization) product_mixture->purification final_product This compound purification->final_product

Caption: Synthetic pathway for the direct bromination of 2-aminobenzoic acid.

Validation_Workflow start New Synthetic Route Proposed optimization Reaction Optimization start->optimization synthesis Synthesis of Compound optimization->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization purity Purity Analysis (HPLC, Melting Point) characterization->purity reproducibility Reproducibility Assessment purity->reproducibility validated Validated Synthetic Route reproducibility->validated

Caption: A logical workflow for the validation of a new synthetic route.

Conclusion

The synthesis of this compound presents a challenge in achieving high regioselectivity. While direct bromination of anthranilic acid is a straightforward approach in principle, it is likely to result in a mixture of products requiring significant purification efforts. A multi-step synthesis starting from a pre-functionalized precursor, although longer, may offer a more controlled and ultimately more efficient route to the desired isomer. The validation of any new synthetic method through rigorous optimization, characterization, and purity analysis is crucial for its adoption in research and development settings. Further investigation into novel catalytic systems and reaction conditions is warranted to develop a highly selective and efficient synthesis of this important chemical intermediate.

A Comparative Guide to the Purity Assessment of 2-Amino-4,6-dibromobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. 2-Amino-4,6-dibromobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity must be rigorously controlled to prevent the introduction of potentially harmful impurities into the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the impurity profiling of pharmaceuticals due to its high resolution, sensitivity, and versatility.[3][4]

This guide provides an objective comparison of the reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound against other analytical techniques. It includes supporting data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable methods for their quality control needs.

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a dominant method, other techniques offer distinct advantages and can be used orthogonally to provide a comprehensive purity profile. The choice of method often depends on the nature of the impurities, the required sensitivity, and the stage of drug development.

Technique Typical Limit of Detection (LOD) Key Advantages Limitations Primary Application
HPLC (UV Detection) ~0.01 - 0.05% High resolution and sensitivity; robust and reproducible; suitable for non-volatile and thermally unstable compounds.[3][4]Requires chromophoric impurities for UV detection; can be time-consuming.Routine quality control, stability studies, impurity quantification.[3]
UPLC (UV Detection) ~0.005 - 0.02% Faster analysis times (higher throughput); enhanced resolution and sensitivity compared to HPLC; reduced solvent consumption.[5][6]Higher upfront instrument cost; requires specialized columns and high-pressure systems.[5]High-throughput screening, method modernization from HPLC.[6]
LC-MS <0.01% Provides molecular weight information for impurity identification; extremely high sensitivity and specificity.[3][7]Higher cost and complexity; potential for ion suppression effects from the matrix.Impurity identification and structural elucidation, trace-level impurity analysis.[7]
Gas Chromatography (GC) ~0.01% Excellent for volatile and semi-volatile impurities (e.g., residual solvents).[3][7]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[5]Analysis of residual solvents and volatile organic impurities.[7]
Capillary Electrophoresis (CE) Variable, comparable to HPLC High peak efficiency and separation capability; requires minimal sample volume.[7]Lower loading capacity; can have reproducibility challenges compared to HPLC.Orthogonal separation method to confirm purity.
¹H NMR Spectroscopy ~0.1 - 1% Provides detailed structural information; can identify and quantify impurities without a reference standard (qNMR).Relatively low sensitivity compared to chromatographic methods.[7]Structural confirmation of the main component and major impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below is a validated RP-HPLC protocol for this compound and a summary of protocols for alternative techniques.

RP-HPLC Method for Purity Assessment

This method is designed to separate this compound from its potential process-related and degradation impurities.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Diluent: A 50:50 mixture of acetonitrile and water.

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 1.0 mg/mL to accurately quantify impurities at the 0.1% level.

Alternative Methodologies (Summarized)
  • LC-MS Protocol:

    • Chromatography: Utilize the same HPLC conditions as above, but replace the phosphoric acid in Mobile Phase A with 0.1% formic acid for MS compatibility.[8]

    • Mass Spectrometry: Employ an Electrospray Ionization (ESI) source, operating in both positive and negative ion modes to capture a wide range of potential impurities. Scan from m/z 100-500.

  • GC-MS for Volatile Impurities:

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and analyze using a headspace sampler.

    • Column: A low-polarity column such as a DB-5ms or equivalent.

    • Carrier Gas: Helium.

    • Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

    • Detection: Mass spectrometer scanning from m/z 35-400.

Visualizing the Workflow

A clear workflow ensures that all steps from sample handling to data analysis are correctly followed, leading to reliable and reproducible results.

HPLC_Purity_Workflow HPLC Purity Assessment Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting prep_std Weigh & Dissolve Reference Standard sys_setup System Setup & Equilibration prep_std->sys_setup prep_sample Weigh & Dissolve Test Sample prep_sample->sys_setup prep_mobile Prepare Mobile Phases A & B prep_mobile->sys_setup inject Inject Samples (Standard & Test) sys_setup->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection (245 nm) separate->detect integrate Integrate Peaks detect->integrate identify Identify Main Peak & Impurities integrate->identify calculate Calculate % Purity & % Impurities identify->calculate report Generate Final Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

This guide demonstrates that while RP-HPLC is a robust and reliable primary method for the purity assessment of this compound, a multi-faceted approach utilizing orthogonal techniques like LC-MS and NMR provides the most comprehensive characterization, ensuring the highest standards of quality and safety in drug development.

References

Comparing the reactivity of different positions on the 2-Amino-4,6-dibromobenzoic acid ring

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of Different Positions on the 2-Amino-4,6-dibromobenzoic Acid Ring

For researchers, scientists, and drug development professionals, understanding the regioselectivity of chemical reactions on substituted aromatic rings is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of the available positions on the this compound ring towards electrophilic aromatic substitution. The discussion is based on established chemical principles, and where direct experimental data is not available, reactivity is predicted based on the electronic effects of the substituents.

Analysis of Substituent Effects on the Aromatic Ring

The reactivity of the benzene ring in this compound is governed by the interplay of the electronic effects of three substituents: the amino group (-NH₂), the carboxylic acid group (-COOH), and the two bromine atoms (-Br).

  • Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director.[1] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director.[2] It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

  • Bromine Atoms (-Br): Halogens like bromine are deactivating groups due to their electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pair electrons can be donated to the ring through resonance.[1]

In this compound, the available positions for electrophilic attack are C3 and C5. The directing effects of the substituents on these positions are as follows:

  • Position C3: This position is ortho to the carboxylic acid group and meta to the amino group and the bromine at C4.

  • Position C5: This position is para to the amino group, meta to the carboxylic acid group, and ortho to the bromine at C6 and meta to the bromine at C4.

Based on these directing effects, the amino group strongly activates the C5 position (para), while the carboxylic acid group deactivates both positions but directs incoming electrophiles to the meta positions (C3 and C5). The bromine atoms also direct ortho and para, which in this case would be the already substituted positions or the C3/C5 positions. The powerful activating and para-directing effect of the amino group is expected to be the dominant factor, leading to a higher reactivity at the C5 position compared to the C3 position.

Quantitative Data on Positional Reactivity

PositionPredicted Major Product IsomerPredicted Yield (Relative)Rationale
C5 2-Amino-4,6-dibromo-5-nitrobenzoic acidHighStrongly activated by the para amino group.
C3 2-Amino-4,6-dibromo-3-nitrobenzoic acidLowLess activated due to being meta to the amino group and ortho to the deactivating carboxyl group.

Experimental Protocols

Direct experimental protocols for electrophilic substitution on this compound are scarce. However, a reliable method for the nitration of a substituted aminobenzoic acid involves a three-step process: protection of the amino group, nitration, and deprotection.[3] This approach prevents oxidation of the amino group and allows for more controlled nitration.

Hypothetical Protocol for the Nitration of this compound

This protocol is adapted from the established procedure for the nitration of 2-aminobenzoic acid and would require optimization for the specific substrate.[3]

Step 1: Acetylation (Protection of the Amino Group)

  • Dissolve this compound in glacial acetic acid.

  • Add acetic anhydride dropwise to the solution.

  • Heat the mixture to reflux for approximately one hour.

  • Cool the reaction mixture and pour it into ice-cold deionized water to precipitate the product, 2-Acetamido-4,6-dibromobenzoic acid.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

Step 2: Nitration

  • Carefully dissolve the dried 2-Acetamido-4,6-dibromobenzoic acid in cold, concentrated sulfuric acid, keeping the temperature below 5°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetylated compound, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional two hours.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid product and wash with ice-cold water until the washings are neutral. The product will be a mixture of 2-Acetamido-4,6-dibromo-3-nitrobenzoic acid and 2-Acetamido-4,6-dibromo-5-nitrobenzoic acid.

Step 3: Hydrolysis (Deprotection of the Amino Group)

  • Suspend the mixture of nitrated products in an aqueous solution of a base (e.g., 10% sodium hydroxide).

  • Heat the mixture to reflux until the solid has completely dissolved.

  • Cool the resulting solution in an ice bath.

  • Slowly acidify the cold solution with concentrated hydrochloric acid to precipitate the final products, a mixture of 2-Amino-4,6-dibromo-3-nitrobenzoic acid and 2-Amino-4,6-dibromo-5-nitrobenzoic acid.

  • The ratio of the two isomers can be determined using techniques such as ¹H NMR spectroscopy or HPLC.

Visualizations

Signaling Pathway of Substituent Effects

G sub Substituents nh2 -NH2 (Amino) cooh -COOH (Carboxyl) br -Br (Bromo) activating Activating (Ortho, Para-directing) nh2->activating deactivating_meta Deactivating (Meta-directing) cooh->deactivating_meta deactivating_op Deactivating (Ortho, Para-directing) br->deactivating_op effects Electronic Effects c5 C5 (Para to -NH2) activating->c5 Strongly activates c3 C3 (Ortho to -COOH) deactivating_meta->c3 Deactivates deactivating_op->c5 Weakly influences reactivity Ring Position Reactivity

Caption: Logical relationship of substituent effects on the reactivity of the aromatic ring.

Experimental Workflow for Reactivity Assessment

G start This compound step1 Step 1: Acetylation (Protection of -NH2 group) start->step1 intermediate1 2-Acetamido-4,6-dibromobenzoic acid step1->intermediate1 step2 Step 2: Nitration (Electrophilic Substitution) intermediate1->step2 intermediate2 Mixture of Nitrated Isomers step2->intermediate2 step3 Step 3: Hydrolysis (Deprotection of -NH2 group) intermediate2->step3 product Mixture of 2-Amino-4,6-dibromo-nitrobenzoic acids step3->product analysis Analysis (NMR, HPLC) Determine Isomer Ratio product->analysis

Caption: Experimental workflow for determining the positional reactivity via nitration.

References

Benchmarking the performance of 2-Amino-4,6-dibromobenzoic acid-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 2-Amino-4,6-dibromobenzoic acid-based inhibitors necessitates a detailed examination of their performance against established alternatives. This guide provides a comprehensive analysis based on available experimental data, focusing on their efficacy as inhibitors of the voltage-gated proton channel (Hv1).

Performance Benchmarking of a this compound-Based Inhibitor

A notable example of a this compound-based inhibitor is this compound methyl ester, which has been identified as a potent inhibitor of the human voltage-gated proton channel (Hv1). The following sections compare its performance with other known Hv1 inhibitors.

Quantitative Performance Data

The inhibitory effects of the this compound methyl ester and other compounds on the Hv1 channel are summarized below. The data is derived from electrophysiological recordings, and the potency of each inhibitor is represented by its IC₅₀ value, which is the concentration required to inhibit 50% of the channel's activity.

CompoundTargetIC₅₀ (µM)Source of Data
This compound methyl esterHuman Hv1 Channel2.5Electrophysiological studies
2-phenoxy-N-(pyridin-3-ylmethyl)ethanamineHuman Hv1 Channel5.5High-throughput screening and electrophysiology
5-chloro-2-guanidinobenzimidazole (ClGBI)Human Hv1 Channel10Electrophysiological analysis
Arachidonic acidHuman Hv1 Channel>10Patch-clamp experiments

Key Observation: The this compound methyl ester demonstrates a significantly lower IC₅₀ value compared to other known inhibitors, indicating higher potency against the human Hv1 channel.

Experimental Protocols

The following methodologies are central to the evaluation and comparison of Hv1 channel inhibitors.

Cell Culture and Transfection
  • Cell Line: Human embryonic kidney (HEK293) cells are commonly used for their reliability in expressing exogenous ion channels.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection: For expressing the human Hv1 channel, HEK293 cells are transiently transfected with a plasmid vector containing the full-length human Hv1 cDNA. A fluorescent protein marker (e.g., GFP) is often co-expressed to identify transfected cells. Transfection is typically achieved using lipid-based reagents like Lipofectamine.

Electrophysiology (Whole-Cell Patch-Clamp)
  • Objective: To measure the proton currents flowing through the Hv1 channels in the presence and absence of the inhibitor.

  • Preparation: Transfected HEK293 cells are transferred to a recording chamber on the stage of an inverted microscope.

  • Pipettes and Solutions:

    • Pipette Solution (Intracellular): Contains a buffered solution with a specific pH (e.g., pH 6.0) to establish a proton gradient. A common composition is 80 mM MES, 80 mM Bis-Tris, 4 mM MgCl₂, 1 mM EGTA.

    • Bath Solution (Extracellular): Also a buffered solution with a different pH (e.g., pH 7.5) to create the driving force for proton movement. A typical solution contains 80 mM MES, 100 mM Bis-Tris, 2 mM MgCl₂, 2 mM CaCl₂.

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • The cell membrane is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total ion channel currents.

    • Voltage steps are applied (e.g., from a holding potential of -60 mV to depolarizing potentials up to +80 mV) to activate the Hv1 channels.

  • Data Acquisition and Analysis:

    • Proton currents are recorded using an amplifier and a data acquisition system.

    • The inhibitory effect of a compound is determined by applying it to the bath solution and measuring the reduction in the proton current amplitude.

    • Dose-response curves are generated by applying a range of inhibitor concentrations, and the IC₅₀ value is calculated by fitting the data to the Hill equation.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of Hv1 channel inhibition and the experimental workflow for its assessment.

Hv1_Inhibition_Pathway cluster_membrane Cell Membrane Hv1 Hv1 Channel H_out H+ (out) Hv1->H_out Efflux H_in H+ (in) H_in->Hv1 Passes through Inhibitor 2-Amino-4,6-dibromobenzoic acid-based inhibitor Inhibitor->Hv1 Blocks Depolarization Membrane Depolarization Depolarization->Hv1 Activates

Caption: Mechanism of Hv1 channel inhibition by a this compound-based inhibitor.

Electrophysiology_Workflow start HEK293 Cells transfection Transfection with human Hv1 plasmid start->transfection selection Selection of transfected cells (GFP+) transfection->selection patch_clamp Whole-Cell Patch-Clamp Recording selection->patch_clamp control Record baseline proton currents patch_clamp->control application Apply Inhibitor (varying concentrations) control->application inhibition Record inhibited proton currents application->inhibition analysis Data Analysis: Dose-response curve & IC50 inhibition->analysis end Determine Inhibitor Potency analysis->end

Caption: Experimental workflow for assessing Hv1 inhibitor potency using whole-cell patch-clamp.

A Guide to the Cross-Validation of Experimental and Computational Data for 2-Amino-4,6-dibromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for 2-Amino-4,6-dibromobenzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide leverages data from its isomers and related compounds to illustrate the principles of cross-validation between experimental and computational methods.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the chemical formula C₇H₅Br₂NO₂.[1] Below is a summary of its known and computed physicochemical properties.

PropertyExperimental ValueComputed ValueSource
Molecular Formula C₇H₅Br₂NO₂C₇H₅Br₂NO₂[1][2]
Molecular Weight 294.93 g/mol 294.93 g/mol [2][3]
Melting Point ~155-157 °C-[1]
Appearance Colorless to light yellow crystal or solid-[1]
XLogP3 -2.7[2]
Hydrogen Bond Donor Count -2[2]
Hydrogen Bond Acceptor Count -3[2]
Rotatable Bond Count -1[2]
Exact Mass -292.86870 Da[2]
Topological Polar Surface Area -63.3 Ų[2]

Experimental Data of Isomers and Related Compounds

Spectroscopic Data of Isomers

The spectroscopic signatures of aminobenzoic acid isomers are highly dependent on the positions of the functional groups on the benzene ring. Understanding these differences is key to identifying specific isomers.

Table of Representative Spectroscopic Data for Aminobromobenzoic Acid Isomers

Isomer¹H NMR (Solvent)¹³C NMR (Solvent)IR (cm⁻¹)UV-Vis λmax (nm) (Solvent)Mass Spec (m/z)
2-Amino-3,5-dibromobenzoic acid Data not readily availableData not readily availableCharacterized by FT-IR[4]Characterized by UV-Vis[4][M-H]⁻ or [M+H]⁺ expected at ~294
2-Amino-5-bromobenzoic acid Data not readily availableData not readily availableCharacterized by FT-IR and FT-Raman[5]225, 260, 345 (Ethanol)[M-H]⁻ or [M+H]⁺ expected at ~215/217
4-Amino-3-bromobenzoic acid (DMSO-d₆): δ 12.39 (br s, 1H, COOH), 7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H), 6.10 (s, 2H, NH₂)Data not readily availableData not readily availableData not readily available[M-H]⁻ or [M+H]⁺ expected at ~215/217

Computational Data and Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structural and spectroscopic properties of molecules. These predictions can then be compared with experimental data for validation.

Computational Methods for Isomer Characterization

Studies on isomers of this compound have employed DFT calculations to predict molecular geometry, vibrational frequencies (IR), and electronic properties.[4][5]

A common computational workflow involves:

  • Geometry Optimization: Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.[6]

  • Frequency Calculations: To predict the infrared spectrum and confirm that the optimized structure is a true minimum on the potential energy surface.[4]

  • NMR Chemical Shift Calculations: Using methods like GIAO (Gauge-Including Atomic Orbital) to predict ¹H and ¹³C NMR spectra.[7]

  • Electronic Property Calculations: Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.[6]

The following DOT script visualizes a general workflow for the cross-validation of experimental and computational data.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_validation Cross-Validation exp_synthesis Synthesis of This compound exp_purification Purification and Isolation exp_synthesis->exp_purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_purification->exp_nmr exp_ir FT-IR Spectroscopy exp_purification->exp_ir exp_ms Mass Spectrometry exp_purification->exp_ms exp_xray Single Crystal X-ray Diffraction (optional) exp_purification->exp_xray data_comparison Comparison of Experimental and Computed Data exp_nmr->data_comparison exp_ir->data_comparison exp_ms->data_comparison exp_xray->data_comparison comp_model Molecular Modeling comp_dft DFT Calculations (Geometry Optimization, Frequency, NMR, UV-Vis) comp_model->comp_dft comp_analysis Analysis of Computed Properties comp_dft->comp_analysis comp_analysis->data_comparison structure_validation Structural Validation and Refinement data_comparison->structure_validation

Cross-validation workflow for experimental and computational data.

Experimental Protocols

Synthesis of 3-Amino-2,4,6-tribromobenzoic acid (Intermediate)
  • Apparatus Setup: A three-necked flask is equipped with a stirrer and connected to a gas inlet and a trap.

  • Reaction Mixture: The flask is charged with m-aminobenzoic acid, concentrated hydrochloric acid, and water, and then cooled in an ice bath.

  • Bromination: Bromine vapor is introduced into the stirred and cooled reaction mixture. The reaction is complete when the slurry turns a distinct yellow color.

  • Isolation: The precipitated product is collected by filtration and washed thoroughly with water.

Deamination to form 2,4,6-Tribromobenzoic acid

A detailed procedure for the deamination of the amino group would follow, which typically involves diazotization followed by reduction.

Note: The synthesis of this compound would likely require a different starting material and/or a regioselective bromination strategy.

Spectroscopic Characterization Protocols

The following are general protocols for the spectroscopic analysis of organic compounds.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).[9]

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over a suitable range (e.g., 4000-400 cm⁻¹).[5]

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for structural information.

The following DOT script illustrates the logical relationship in a typical synthesis and characterization workflow.

SynthesisCharacterization cluster_characterization Characterization start Starting Materials synthesis Chemical Synthesis start->synthesis crude Crude Product synthesis->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification pure Pure Product purification->pure nmr NMR pure->nmr ir FT-IR pure->ir ms MS pure->ms

General workflow for synthesis and characterization.

References

Isotopic Labeling Strategies for 2-Amino-4,6-dibromobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and metabolic research, isotopic labeling is an indispensable tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of novel chemical entities.[1][2][3] 2-Amino-4,6-dibromobenzoic acid, with its potential applications as a scaffold in medicinal chemistry, presents a unique case for isotopic labeling studies. This guide provides a comparative overview of potential isotopic labeling strategies for this molecule, alongside a performance comparison with more common, simpler alternatives. Detailed experimental protocols and workflow visualizations are provided to aid researchers in designing their studies.

Comparative Analysis of Isotopic Labeling Strategies

The introduction of an isotopic label (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) into this compound can be approached by targeting different atoms within the molecule. The choice of isotope and labeling position depends on the specific research question, such as tracking metabolic fate or use as an internal standard in quantitative bioanalysis.[1][4]

Table 1: Comparison of Potential Isotopic Labeling Methods for Aromatic Compounds

Labeling StrategyIsotopeTarget Molecule SitePotential MethodKey ReagentsReported Yields (on simpler substrates)AdvantagesChallenges for this compound
Deuteration ²H (D)Aromatic Ring (C-H)Iridium-catalyzed Hydrogen Isotope Exchange (HIE)[Ir(IMes)(PCy₃)(COD)]PF₆, D₂ gas55-99% on various anilines[5]High efficiency, regioselectivity possible.Steric hindrance from bromine atoms may reduce efficiency. Directing effect of the amino and carboxyl groups needs to be considered.
Aromatic Ring (C-H)Manganese-catalyzed HIEMn/Starch catalyst, D₂OUp to 98% on various anilines[6]Uses inexpensive and readily available D₂O.Catalyst compatibility with the dibrominated ring needs to be verified.
Carbon-13 Labeling ¹³CCarboxyl Group (C=O)Grignard Reaction¹³CO₂Generally good to high yields[7]Site-specific labeling of the carboxyl carbon.Formation of the Grignard reagent from the corresponding aryl halide could be challenging due to the presence of the acidic amino group.
Nitrogen-15 Labeling ¹⁵NAmino Group (-NH₂)Nitrogen ReplacementGlycine-¹⁵N63-94% on various pyridines[8]Direct incorporation of ¹⁵N.Applicability to anilines with electron-withdrawing groups needs to be established.

Experimental Protocols

The following are detailed, generalized protocols for the isotopic labeling methods discussed. These would require optimization for the specific case of this compound.

Protocol 1: Deuterium Labeling of the Aromatic Ring via Iridium-Catalyzed Hydrogen Isotope Exchange

This protocol is adapted from established methods for the deuteration of anilines.[5][9]

Objective: To introduce deuterium atoms at the C-H positions of the aromatic ring of this compound.

Materials:

  • This compound

  • Iridium(I) catalyst (e.g., [Ir(IMes)(PCy₃)(COD)]PF₆)

  • Deuterium gas (D₂)

  • Anhydrous solvent (e.g., THF)

  • Reaction vessel suitable for gas-phase reactions

Procedure:

  • In a glovebox, dissolve this compound (1 equivalent) and the iridium catalyst (1-5 mol%) in the anhydrous solvent in the reaction vessel.

  • Seal the vessel and connect it to a deuterium gas line.

  • Purge the vessel with deuterium gas three times.

  • Pressurize the vessel with deuterium gas (typically 1-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).

  • Cool the reaction to room temperature and carefully vent the deuterium gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the deuterated product.

  • Confirm the level and position of deuterium incorporation using NMR spectroscopy and mass spectrometry.

Protocol 2: ¹³C-Labeling of the Carboxyl Group via Grignard Reaction

This protocol is based on the classic method for synthesizing carboxylic acids from Grignard reagents and carbon dioxide.[7]

Objective: To introduce a ¹³C atom at the carboxyl position of this compound.

Materials:

  • A suitable precursor, such as 1,3,5-tribromo-2-aminobenzene (requires protection of the amino group)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • ¹³C-labeled carbon dioxide (¹³CO₂) gas or solid (dry ice)

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • Grignard Reagent Formation:

    • Protect the amino group of the starting material (e.g., as a silyl amine).

    • In a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings.

    • Add a solution of the protected aryl bromide in anhydrous ether/THF dropwise to initiate the reaction. The reaction may require gentle heating to start.

    • Once initiated, continue the addition at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly bubble ¹³CO₂ gas through the solution or carefully add crushed ¹³C-labeled dry ice in small portions.

    • Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Deprotection:

    • Quench the reaction by slowly adding aqueous HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Deprotect the amino group under appropriate conditions.

    • Purify the resulting ¹³C-labeled this compound by recrystallization or column chromatography.

  • Confirm the incorporation of the ¹³C label by NMR spectroscopy and mass spectrometry.

Protocol 3: ¹⁵N-Labeling of the Amino Group

This protocol is a conceptual adaptation of a nitrogen replacement reaction.[10]

Objective: To replace the ¹⁴N atom of the amino group in this compound with a ¹⁵N atom.

Materials:

  • This compound

  • ¹⁵N-labeled nitrogen source (e.g., Glycine-¹⁵N)

  • Appropriate reagents and catalysts for the nitrogen exchange reaction (highly specific to the chosen method).

Procedure:

  • The specific procedure will be highly dependent on the chosen synthetic route for nitrogen exchange. A potential conceptual pathway involves:

    • Conversion of the amino group to a better leaving group.

    • Nucleophilic substitution with a ¹⁵N-containing nucleophile.

    • Subsequent chemical modifications to regenerate the amino group.

  • This type of labeling is often complex and requires a multi-step synthesis.

  • Purification of the final product would be achieved through standard techniques like chromatography and recrystallization.

  • Verification of ¹⁵N incorporation would be performed using ¹⁵N NMR spectroscopy and high-resolution mass spectrometry.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the described isotopic labeling methods.

Deuterium_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Start This compound + Iridium Catalyst in Solvent ReactionVessel Reaction under D₂ Gas (Heat and Stir) Start->ReactionVessel Charge Reactor SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Cool and Vent Purification Purification (Chromatography/Recrystallization) SolventRemoval->Purification Analysis Analysis (NMR, MS) Purification->Analysis FinalProduct Deuterated Product Analysis->FinalProduct Carbon13_Labeling_Workflow cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up and Analysis ArylHalide Protected 2-Amino-4,6-dibromoaryl Halide Grignard Formation of Grignard Reagent (+ Mg in Ether/THF) ArylHalide->Grignard Reaction Reaction with ¹³CO₂ Grignard->Reaction Quench Acidic Work-up and Deprotection Reaction->Quench Purification Purification Quench->Purification Analysis Analysis (NMR, MS) Purification->Analysis FinalProduct ¹³C-Labeled Product Analysis->FinalProduct

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,6-dibromobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural information for the safe handling and disposal of 2-Amino-4,6-dibromobenzoic acid (CAS No. 81190-68-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should handle this compound with caution, treating it as potentially hazardous waste.

All waste containing this chemical must be treated as hazardous.[1] Waste should be collected in a clearly labeled, sealed container.[1] It is crucial to adhere to federal, state, and local regulations regarding hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1]

Disposal Plan: A Procedural Workflow

The proper disposal of this compound is critical for laboratory safety and environmental protection. The following step-by-step process outlines the necessary procedures for its collection, storage, and disposal.

1. Waste Identification and Segregation:

  • Characterize all waste containing this compound as hazardous.[1]

  • Segregate this waste from non-hazardous materials to prevent cross-contamination.

  • Do not mix with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[2]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1]

3. Containerization:

  • Use only approved, chemically compatible, and leak-proof containers for waste collection.[1]

  • Ensure containers are kept tightly closed when not in use.[1]

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number (81190-68-3), and any associated hazard symbols.

4. Waste Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • The storage area should have secondary containment to manage potential spills.

5. Disposal:

  • All chemical waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • Do not discharge this compound or its containers into drains or the environment.[1]

  • Contact your institution's EHS office to arrange for pickup and disposal.

Quantitative Data Summary

Identifier Value
CAS Number 81190-68-3
Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol

Experimental Protocol: Spill Management

In the event of a small spill of solid this compound, follow these steps:

  • Evacuate and Ventilate: If the spill is in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation.[1]

  • Wear Appropriate PPE: Don the necessary personal protective equipment.[1]

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush or compressed air.[1]

  • Clean-up: Carefully sweep up the solid material and place it into a designated hazardous waste container.[1] Avoid creating dust.[1]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.[1]

  • Disposal: Dispose of the waste container through your institution's hazardous waste management program.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal start Generation of This compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Collect in a Labeled, Sealed Hazardous Waste Container ppe->container storage Store in a Designated, Well-Ventilated Area container->storage spill Spill Occurs storage->spill ehs Contact Institutional EHS for Waste Pickup storage->ehs spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->container disposal Disposal by Licensed Hazardous Waste Vendor ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-4,6-dibromobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to mitigate risks associated with handling 2-Amino-4,6-dibromobenzoic acid. Based on data for analogous compounds, this chemical is anticipated to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles (compliant with EU Standard EN166 or OSHA 29 CFR 1910.133) or a face shield.[1][4]To prevent eye contact which can cause serious irritation.[1][2][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[1][4][6]To avoid direct skin contact which can lead to irritation.[1][2][5]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[4][6] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to ensure safety during the handling of this compound.

  • Preparation:

    • Review all available safety information for similar compounds.

    • Ensure that a properly functioning chemical fume hood is available.[6]

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Prepare all necessary equipment and reagents within the designated workspace to minimize movement of the hazardous material.

  • Handling:

    • Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[4][6]

    • Wear the appropriate PPE as detailed in Table 1.

    • When weighing and transferring the chemical, do so carefully to avoid generating dust.

    • Keep containers securely sealed when not in use.[4]

  • Post-Handling:

    • Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste.[6]

    • Clean the work area thoroughly.

    • Remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water after handling.[4][5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this chemical, including contaminated PPE and rinsates, must be treated as hazardous waste.[1] Halogenated organic waste must be collected separately from non-halogenated waste.[6]

  • Containerization: Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.[1]

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.[6] Dispose of the contents and container to an approved waste disposal plant.[2][3][5]

Experimental Workflow for Safe Handling

A 1. Preparation - Review Safety Data - Assemble PPE - Prepare Workspace B 2. Handling (in Fume Hood) - Weigh & Transfer - Perform Experiment A->B C 3. Post-Handling - Decontaminate - Clean Workspace B->C D 4. Waste Disposal - Segregate Waste - Label & Seal Container - Follow Institutional Protocol C->D E 5. Final Steps - Remove PPE - Wash Hands D->E

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.